Cephradine Monohydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S.H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-3,6,10-11,15H,4-5,7,17H2,1H3,(H,18,20)(H,22,23);1H2/t10-,11-,15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNPSPMQGXQSET-CYJZLJNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CCC=CC3)N)SC1)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860560 | |
| Record name | Cephradine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00860560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31828-50-9, 75975-70-1 | |
| Record name | Cephradine dihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31828-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cephradine monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075975701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cephradine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00860560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEPHRADINE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FUC0D71IZN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physicochemical Properties of Cephradine Monohydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Cephradine Monohydrate, a first-generation cephalosporin antibiotic. The information presented herein is intended to support research, development, and quality control activities by providing key data, experimental methodologies, and a deeper understanding of the molecule's behavior.
General Information
Cephradine is a semi-synthetic, broad-spectrum antibiotic effective against a range of Gram-positive and some Gram-negative bacteria. Its monohydrate form is a common crystalline state used in pharmaceutical formulations.
Appearance: White to off-white crystalline powder.[1] Small, colorless crystals have also been described.[2]
Quantitative Physicochemical Data
The following tables summarize the key physicochemical properties of this compound.
| Identifier | Value | Source |
| CAS Number | 75975-70-1 | [3] |
| Molecular Formula | C₁₆H₁₉N₃O₄S·H₂O | [3] |
| Molecular Weight | 367.42 g/mol | [3] |
| Property | Value | Source |
| Melting Point | 140-142 °C (with decomposition) | [2] |
| pKa₁ (Carboxylic Acid) | ~2.6 | [2] |
| pKa₂ (Amine) | ~7.3 | [2] |
| LogP | -1.50 | [2] |
| Solvent | Solubility | Source |
| Water | 4 mg/mL (10.88 mM) at 25°C; Sparingly soluble | [3] |
| 0.12 N HCl | Soluble (used as dissolution medium) | [4] |
| Propylene Glycol | Soluble | [2] |
| Methanol | Slightly Soluble | |
| Ethanol | Very slightly soluble | [1] |
| Acetone | Slightly Soluble | [2] |
| Chloroform | Practically insoluble | [1] |
| Ether | Practically insoluble | [1] |
| Benzene | Insoluble | [2] |
| Hexane | Insoluble | [2] |
| DMSO | Insoluble | [3] |
Experimental Protocols
This section outlines the general methodologies for determining the key physicochemical properties of this compound.
Solubility Determination
Method: Dynamic Laser Monitoring Technique[5]
This method can be employed to determine the solubility of this compound as a function of pH and temperature.
-
Sample Preparation: Prepare a suspension of this compound in the desired solvent system (e.g., water, buffers of varying pH).
-
Apparatus: Utilize a system equipped with a laser monitoring device capable of detecting the dissolution of solid particles in a solution. The system should also have precise temperature control.
-
Procedure:
-
Place the sample suspension in the measurement cell.
-
Stir the suspension continuously to ensure homogeneity.
-
Gradually increase the temperature or vary the pH of the solution.
-
The laser monitoring system detects the point at which all solid particles have dissolved, which corresponds to the saturation solubility at that specific condition.
-
Repeat the measurement at different temperatures and pH values to generate a solubility profile.
-
Melting Point Determination
Method: Capillary Melting Point Method (as per USP <741>)[6]
-
Sample Preparation: Finely powder the this compound sample. Pack the dry powder into a capillary tube to a height of 2.5-3.5 mm.[6]
-
Apparatus: Use a calibrated melting point apparatus.
-
Procedure:
-
Place the capillary tube containing the sample into the heating block of the apparatus.
-
Heat the block at a controlled rate, typically 1 °C/minute, especially when approaching the expected melting point.[6]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting range. For this compound, decomposition is observed.
-
pKa Determination
Method: Potentiometric Titration[7][8][9][10]
-
Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent, typically purified water, to a known concentration (e.g., 1 mM).[10] The solubility should be at least 10⁻⁴ M for this method to be effective.[8]
-
Apparatus: Use a calibrated pH meter with a suitable electrode and a burette for the addition of the titrant.
-
Procedure:
-
Place the sample solution in a thermostated vessel and stir continuously.
-
If determining the acidic pKa, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). If determining the basic pKa, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Record the pH of the solution after each incremental addition of the titrant.
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa values can be determined from the titration curve. The pH at the half-equivalence point is equal to the pKa. Alternatively, the inflection points of the first derivative of the titration curve correspond to the equivalence points, and the pKa can be calculated from these points.
-
High-Performance Liquid Chromatography (HPLC) Assay
Method: Reversed-Phase HPLC[11][12]
This method is suitable for the quantification of Cephradine and its related substances.
-
Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to achieve a known concentration.[11]
-
Sample Solution: Prepare the sample to be analyzed by dissolving it in the same diluent to a concentration within the linear range of the method.
-
-
Chromatographic Conditions (Example): [11]
-
Column: Accucore aQ, 2.6 µm, 50 mm × 2.1 mm
-
Mobile Phase A: 25 mM Ammonium acetate pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient/Isocratic: 95% A: 5% B (Isocratic)
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 50 °C
-
Injection Volume: 1 µL
-
Detection: UV at 254 nm
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and determine the peak areas for Cephradine.
-
Calculate the concentration of Cephradine in the sample by comparing its peak area to that of the standard.
-
Visualizations
Mechanism of Action
Cephradine, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.
Caption: Mechanism of action of Cephradine.
Experimental Workflow: Physicochemical Characterization
A typical workflow for the physicochemical characterization of a this compound raw material sample.
Caption: Physicochemical characterization workflow.
Experimental Workflow: HPLC Assay
A generalized workflow for the quantitative analysis of this compound using HPLC.
Caption: HPLC assay workflow for Cephradine.
References
- 1. scribd.com [scribd.com]
- 2. Cephradine | C16H19N3O4S | CID 38103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound产品说明书 [selleck.cn]
- 4. pharmacopeia.cn [pharmacopeia.cn]
- 5. researchgate.net [researchgate.net]
- 6. thinksrs.com [thinksrs.com]
- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Crystallization of Cephradine Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and crystallization processes for Cephradine Monohydrate, a first-generation cephalosporin antibiotic. The document details both chemical and enzymatic synthesis routes and explores various crystallization techniques crucial for controlling the final product's physical properties. All quantitative data is presented in structured tables, and key experimental protocols are outlined. Visual diagrams generated using Graphviz are provided to illustrate the synthesis pathways and experimental workflows.
Synthesis of Cephradine
Cephradine can be synthesized through two primary routes: traditional chemical synthesis and enzymatic synthesis. Both methods involve the acylation of the 7-aminodesacetoxycephalosporanic acid (7-ADCA) nucleus with a derivative of D-2-amino-2-(1,4-cyclohexadien-1-yl)acetic acid (D-dihydrophenylglycine).
Chemical Synthesis
Chemical synthesis of cephradine typically involves the use of organic solvents and protecting groups. One common method utilizes a mixed anhydride approach for the acylation of 7-ADCA.[1]
Experimental Protocol: Chemical Synthesis via Mixed Anhydride
-
Preparation of the Mixed Anhydride:
-
Preparation of 7-ADCA Solution:
-
7-ADCA is dissolved in a suitable solvent like N,N-Dimethylformamide (DMF) with the aid of a base (e.g., triethylamine) to form a soluble salt.[2]
-
-
Acylation Reaction:
-
The 7-ADCA solution is added to the mixed anhydride solution at a low temperature (e.g., -35°C) to initiate the coupling reaction.[4]
-
-
Hydrolysis:
-
Crystallization and Isolation:
A simplified workflow for the chemical synthesis of cephradine is depicted below.
Caption: Chemical Synthesis Workflow for Cephradine.
Enzymatic Synthesis
Enzymatic synthesis offers a more environmentally friendly alternative to chemical synthesis, operating in aqueous media under milder conditions. This method utilizes an immobilized enzyme, such as penicillin G acylase, to catalyze the acylation of 7-ADCA.[4][6]
Experimental Protocol: Enzymatic Synthesis
-
Reactant Preparation:
-
Dissolve 7-ADCA in distilled water with the addition of NaOH to achieve the desired concentration (e.g., 0.1 g in 2.5 ml of water).[7]
-
Prepare a solution of the acyl donor, such as D-phenyglycine methylester hydrochloride (CHDGME.HCl).[7]
-
Combine the reactant solutions and adjust the pH to the optimal range for the enzyme (e.g., pH 7.5) using a buffer solution (e.g., phosphate-citric acid buffer).[7]
-
-
Enzymatic Reaction:
-
Product Isolation:
-
After the reaction, separate the immobilized enzyme from the solution.
-
Proceed with the crystallization of this compound from the aqueous solution as described in the crystallization section.
-
The enzymatic synthesis pathway is illustrated in the following diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. US20060189802A1 - Process for the preparation of cephradine - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. benthamopen.com [benthamopen.com]
- 6. Cefradine - Wikipedia [en.wikipedia.org]
- 7. [Enzymatic synthesis of cephradine] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Degradation Pathways and Byproducts of Cephradine Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Cephradine Monohydrate, a first-generation cephalosporin antibiotic, is susceptible to degradation under various environmental conditions, impacting its efficacy and potentially leading to the formation of related substances. A thorough understanding of its degradation pathways and the resulting byproducts is crucial for the development of stable formulations, the establishment of appropriate storage conditions, and the assurance of patient safety. This technical guide provides a comprehensive overview of the degradation of this compound, detailing its breakdown under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Hydrolytic Degradation
The hydrolysis of this compound is a primary degradation pathway, heavily influenced by pH. The molecule's stability is greatest in the pH range of 4 to 5, with degradation accelerating in more acidic or alkaline environments. The degradation generally follows pseudo-first-order kinetics.
Hydrolysis under Different pH Conditions
Acidic Conditions: Under acidic conditions, Cephradine is relatively stable. However, prolonged exposure to strong acids can lead to the hydrolysis of the β-lactam ring, a key structural feature for its antibacterial activity.
Neutral and Alkaline Conditions: In neutral and, more significantly, in alkaline solutions, the degradation of Cephradine is more pronounced. A key degradation pathway involves the intramolecular nucleophilic attack of the side-chain α-amino group on the β-lactam carbonyl. This process leads to the formation of diketopiperazine-type compounds. The hydrolysis proceeds via the opening of the β-lactam ring, followed by intramolecular amidation.
The degradation of cephradine in aqueous solutions follows pseudo-first-order kinetics, with the rate being significantly influenced by H2O and OH- catalysis. The pH-rate profile for cephradine's degradation shows a minimum at approximately pH 6.05.
A quantum chemical study on cephradine predicted that at a pH of 8.0, the degradation proceeds through the opening of the β-lactam ring followed by intramolecular amidation. The predicted rate constants were in reasonable agreement with experimental values.[1][2]
Quantitative Data for Hydrolytic Degradation
The following table summarizes the experimental and predicted hydrolysis rate constants (kH) for Cephradine at 298.15 K.
| pH | Experimental kH (s⁻¹) | Predicted log(kH) | Experimental Half-life (days) |
| 5.0 | - | - | 72 |
| 6.3 | - | - | - |
| 7.0 | - | - | - |
| 8.0 | - | - | - |
| 9.0 | - | - | 7 |
Data sourced from Zhang et al. (2015). Note: Specific experimental kH values at all pH points were not provided in the abstract.[1]
Proposed Hydrolysis Pathway of this compound
Oxidative Degradation
This compound is susceptible to oxidation, primarily at the sulfur atom within the cephem ring. The use of oxidizing agents like hydrogen peroxide can induce the formation of sulfoxide derivatives.
Experimental Protocol for Oxidative Degradation
A common method for inducing oxidative degradation in a laboratory setting involves treating a solution of Cephradine with hydrogen peroxide.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.
-
Stress Condition: Add a solution of hydrogen peroxide (e.g., 3-30% v/v) to the Cephradine solution.
-
Incubation: Store the mixture at room temperature or slightly elevated temperatures (e.g., 40-60 °C) for a defined period (e.g., up to 7 days), monitoring the degradation periodically.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate and quantify the parent drug and its degradation products.
Photodegradation
Exposure to light, particularly in the UV region, can lead to the degradation of this compound. The presence of certain substances, such as dissolved organic matter, can stimulate this process. Abiotic hydrolysis and direct photolysis are considered primary elimination processes for cephradine in surface water.[3]
Factors Influencing Photodegradation
-
pH: The photodegradation of cephradine is pH-dependent.
-
Light Source: The rate and pathway of photodegradation are dependent on the wavelength and intensity of the light source.
-
Photosensitizers: The presence of compounds that can absorb light and transfer the energy to cephradine can accelerate its degradation.
Thermal Degradation
Elevated temperatures can induce the degradation of this compound, both in the solid state and in solution. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are valuable tools for studying the thermal stability and degradation kinetics of the compound.
For many cephalosporins, thermal degradation begins with the loss of water of hydration, followed by the decomposition of the core structure at higher temperatures.
Experimental Protocol for Thermal Degradation Analysis
-
Instrumentation: Utilize a simultaneous TGA/DSC instrument.
-
Sample Preparation: Place a small, accurately weighed amount of this compound (typically 3-7 mg) into an aluminum crucible.
-
Heating Program: Heat the sample under a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate (e.g., 5, 7, 10, or 12 °C/min) up to a final temperature of around 500 °C.
-
Data Analysis: Analyze the resulting TGA (mass loss versus temperature) and DSC (heat flow versus temperature) curves to determine the temperatures of dehydration and decomposition. Kinetic parameters, such as activation energy, can be calculated from data obtained at multiple heating rates using isoconversional methods.
Key Degradation Byproducts
The primary degradation of this compound often involves modifications to the β-lactam ring and the side chains.
| Degradation Pathway | Major Byproducts |
| Hydrolysis | Diketopiperazine-type compounds, open-ring forms |
| Oxidation | Sulfoxide derivatives |
| Photodegradation | Complex mixture of photoproducts |
| Thermal | Dehydrated form, various decomposition fragments |
Analytical Methodologies for Degradation Studies
Stability-indicating analytical methods are essential for separating and quantifying this compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.
Example HPLC Method for Stability-Indicating Analysis
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., sodium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the parent drug and its degradation products have significant absorbance (e.g., 220 nm or 254 nm).
-
Temperature: Ambient or controlled column temperature (e.g., 40 °C).
A more rapid UHPLC method has also been developed:
-
Column: Accucore aQ, 2.6 µm, 50 mm × 2.1 mm.
-
Mobile Phase: 95% 25 mM Ammonium acetate pH 5.0 and 5% Acetonitrile.
-
Flow Rate: 0.6 mL/min.
-
Temperature: 50 °C.
-
Detection: UV at 254 nm.[4]
Workflow for Forced Degradation Study
Conclusion
The degradation of this compound is a complex process influenced by multiple factors, including pH, temperature, light, and the presence of oxidizing agents. The primary degradation pathways involve hydrolysis leading to the formation of diketopiperazine derivatives, oxidation of the sulfur atom, and photodegradation. A thorough understanding of these pathways and the resulting byproducts, facilitated by robust stability-indicating analytical methods, is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound. This guide provides a foundational understanding for researchers and professionals in the field to design and execute comprehensive stability and degradation studies.
References
- 1. Comparative kinetic analysis on thermal degradation of some cephalosporins using TG and DSC data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of clinafloxacin photodegradation products by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
The Journey of Cephradine Monohydrate Through the Body: A Technical Guide to its Pharmacokinetics and Tissue Distribution in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and tissue distribution of Cephradine Monohydrate in various animal models. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex processes, this document serves as a vital resource for professionals in drug development and preclinical research.
Pharmacokinetic Profile of this compound
Cephradine, a first-generation cephalosporin antibiotic, exhibits rapid absorption and widespread distribution in animal models. It is primarily excreted unchanged in the urine. The following tables summarize key pharmacokinetic parameters observed in different species following various routes of administration.
Table 1: Pharmacokinetic Parameters of Cephradine in Rats
| Route of Administration | Dose | Cmax (µg/mL) | Tmax (min) | Half-life (t½) (h) | Reference |
| Oral | Not Specified | Wide Range | 30 - 150 | ~1 | [1][2] |
| Intravenous | Not Specified | - | - | ~1 | [1][2] |
Table 2: Pharmacokinetic Parameters of Cephradine in Dogs
| Route of Administration | Dose | Cmax (µg/mL) | Tmax (min) | Half-life (t½) (h) | Reference |
| Oral | Not Specified | Wide Range | 30 - 150 | ~1 | [1][2] |
| Intravenous | Not Specified | - | - | ~1 | [1][2] |
Table 3: Pharmacokinetic Parameters of Cephradine in Broiler Chickens
| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Half-life (t½) (h) | Bioavailability (%) | Reference |
| Intravenous | 20 | - | - | 2.79 ± 0.047 | - | [3] |
| Oral | 20 | 25.65 ± 0.934 | 2.61 ± 0.025 | - | 85.91 ± 1.96 | [3] |
| Intramuscular | 50 | 8.863 | - | 0.859 | 59.386 | [4] |
| Subcutaneous | 50 | 8.773 | - | 2.652 | 84.50 | [4] |
| Oral | 50 | 5.79 | 1.38 | 1.74 | 97.97 | [4] |
Note: Data presented as Mean ± Standard Deviation where available.
Tissue Distribution of this compound
Upon administration, cephradine distributes to various tissues, with the highest concentrations consistently found in the kidneys and liver. This pattern reflects its primary route of elimination through renal excretion.
Table 4: Tissue Distribution of Cephradine in Rats Following Oral Administration
| Tissue | Concentration Relative to Plasma | Time Post-dose | Reference |
| Kidneys | ~8 times higher | 45 min - 6 h | [1][2] |
| Liver | ~3 times higher | 45 min - 6 h | [1][2] |
Note: Cephradine was found to be widely distributed throughout other body tissues, though at lower concentrations.
Table 5: Tissue Residues of Cephradine in Broiler Chickens Following Repeated Oral Administration (50 mg/kg twice daily for 5 days)
| Tissue | Detectable Level after 48h | Reference |
| Intestine | Yes | [4] |
| Other Tissues | Not Detected | [4] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the study of cephradine's pharmacokinetics and tissue distribution.
Animal Models and Drug Administration
-
Animal Species: Common models include rats (Sprague-Dawley), dogs (beagle), rabbits (New Zealand White), and broiler chickens.[1][4][5]
-
Housing and Acclimatization: Animals are housed in controlled environments with standard diet and water ad libitum. A suitable acclimatization period is allowed before the experiment.
-
Drug Formulation: this compound is typically dissolved or suspended in a suitable vehicle, such as water or saline, for administration.
-
Routes of Administration:
Sample Collection
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration. Common collection sites include the retro-orbital sinus or tail vein in rats and cephalic or saphenous veins in larger animals. Blood is typically collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to obtain plasma, which is then stored frozen until analysis.
-
Tissue Sampling: For tissue distribution studies, animals are euthanized at various time points. Tissues of interest (e.g., kidneys, liver, lung, muscle, brain) are rapidly excised, weighed, and rinsed with cold saline. Tissue samples are then homogenized in a suitable buffer and stored frozen.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
HPLC is a common and robust method for the quantification of cephradine in biological matrices.[6][7]
-
Sample Preparation:
-
Plasma/Serum: Proteins are precipitated by adding an agent like perchloric acid or acetonitrile, followed by centrifugation to obtain a clear supernatant for injection.[6]
-
Tissue Homogenates: Following homogenization, proteins are precipitated, and the sample is centrifuged. The resulting supernatant may require further cleanup using solid-phase extraction (SPE) cartridges to remove interfering substances.[6]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase column (e.g., C18) is typically used.[7]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is common. The pH of the mobile phase is optimized for peak shape and retention.[7]
-
Detection: UV detection at a wavelength of approximately 254-260 nm is standard for cephradine.[7]
-
-
Quantification: The concentration of cephradine in the samples is determined by comparing the peak area of the analyte to a standard curve prepared with known concentrations of cephradine.
Visualizations of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows.
Caption: Workflow for a typical pharmacokinetic study of cephradine.
References
- 1. Cephradine: absorption, excretion, and tissue distribution in animals of a new cephalosporin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cephradine: Absorption, Excretion, and Tissue Distribution in Animals of a New Cephalosporin Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jvmr.journals.ekb.eg [jvmr.journals.ekb.eg]
- 5. Pharmacokinetics of Cephalexin after Intravenous and Single and Multiple Intramuscular Administration to Rabbit [ibimapublishing.com]
- 6. Qualitative and quantitative analysis of cephradine in biological materials by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
In-Depth Technical Guide: Cephradine Monohydrate Solubility and Dissolution Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core solubility and dissolution properties of Cephradine Monohydrate, a first-generation cephalosporin antibiotic. The information presented herein is intended to support research, formulation development, and quality control activities by providing key physicochemical data, detailed experimental protocols, and an exploration of the factors influencing its behavior in solution.
Physicochemical Properties of this compound
This compound is a white, crystalline powder. It is a zwitterionic compound, containing both an acidic carboxyl group and a basic amino group, which dictates its pH-dependent solubility.[1][2] The presence of these ionizable groups is a critical factor in its dissolution behavior in various physiological and non-physiological environments.
| Property | Value | Reference |
| Molecular Formula | C16H19N3O4S·H2O | [3] |
| Molecular Weight | 367.42 g/mol | [3] |
| pKa1 (carboxyl group) | ~2.6 | [4] |
| pKa2 (amino group) | ~7.3 | [4] |
| Melting Point | 140-142 °C (with decomposition) | [4] |
Solubility of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. This compound exhibits variable solubility depending on the solvent system, pH, and temperature.
Aqueous Solubility and pH-Dependence
The solubility of this compound in aqueous media is significantly influenced by pH. As an amphoteric molecule, it exhibits its lowest solubility at its isoelectric point and higher solubility in both acidic and alkaline conditions.
A study on Cephradine form 1 (a relevant crystalline form) demonstrated this pH-dependent solubility profile at various temperatures.[5] The solubility initially decreases as the pH moves from acidic towards the isoelectric point, and then increases as the pH becomes more alkaline.[5] While temperature has an effect, it is less pronounced than the effect of pH.[5][6]
Table 1: Aqueous Solubility of Cephradine (form 1) as a Function of pH and Temperature
| pH | Solubility (mg/mL) at 283.15 K (10°C) | Solubility (mg/mL) at 298.15 K (25°C) | Solubility (mg/mL) at 308.15 K (35°C) |
| 1.45 | Data not available | > 10.0 | > 10.0 |
| 2.50 | Data not available | ~8.0 | ~8.5 |
| 4.50 | Data not available | ~2.0 (minimum solubility) | ~2.2 (minimum solubility) |
| 6.80 | Data not available | ~4.0 | ~4.5 |
| 8.57 | Data not available | > 10.0 | > 10.0 |
| Data is extrapolated and interpreted from graphical representations in the cited literature and should be considered approximate.[5] |
Solubility in Organic Solvents
The solubility of this compound in various organic solvents has been reported, though quantitative data is limited for some solvents.
Table 2: Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility | Reported Value (mg/mL) | Reference |
| Water | Sparingly soluble | 4 | [3][7] |
| Methanol | Soluble in 70 parts | ~14.3 | [2] |
| Ethanol | Slightly soluble | < 1 | [3] |
| DMSO | Insoluble | Insoluble | [3][7] |
| Propylene Glycol | Soluble | Data not available | [4] |
| Acetone | Slightly soluble | Data not available | [4] |
| Chloroform | Practically insoluble | Data not available | [4] |
| Ether | Practically insoluble | Data not available | [4] |
Dissolution Characteristics
The dissolution rate of this compound from a solid dosage form is a critical factor for its absorption and subsequent bioavailability.
USP Dissolution Testing
The United States Pharmacopeia (USP) provides standardized methods for the dissolution testing of Cephradine capsules and tablets. These methods are essential for quality control and ensuring batch-to-batch consistency.
Table 3: USP Dissolution Test Parameters for Cephradine Dosage Forms
| Parameter | Cephradine Capsules | Cephradine Tablets |
| Apparatus | USP Apparatus 1 (Basket) | USP Apparatus 2 (Paddle) |
| Medium | 0.12 N Hydrochloric Acid | 0.12 N Hydrochloric Acid |
| Volume | 900 mL | 900 mL |
| Rotation Speed | 100 rpm | 75 rpm |
| Time | 45 minutes | 60 minutes |
| Acceptance Criteria | Not less than 75% (Q) of the labeled amount is dissolved. | Not less than 85% (Q) of the labeled amount is dissolved. |
Factors Influencing Dissolution Rate
Several factors can influence the dissolution rate of this compound from a pharmaceutical dosage form:
-
pH of the Dissolution Medium: As with solubility, the dissolution rate is pH-dependent. In acidic media, such as the stomach, the dissolution is expected to be relatively rapid.
-
Solid-State Properties: The crystalline form (polymorphism), particle size, and surface area of the this compound powder can significantly impact the dissolution rate. Smaller particle sizes generally lead to a faster dissolution rate due to the increased surface area available for solvent interaction.
-
Formulation Excipients: Binders, disintegrants, lubricants, and other excipients in the tablet or capsule formulation can either enhance or retard the dissolution process.
-
Manufacturing Process: Parameters such as compaction force during tableting can affect the porosity and hardness of the tablet, thereby influencing its disintegration and dissolution characteristics.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the solubility and dissolution of this compound.
Protocol for Equilibrium Solubility Determination
This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound.
Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a constant temperature.
Materials:
-
This compound powder
-
Selected solvent (e.g., purified water, pH buffers, organic solvents)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Calibrated pH meter (for aqueous solutions)
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for quantification.
Procedure:
-
Add an excess amount of this compound powder to a series of vials. The excess solid should be visually present throughout the experiment.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials at a constant speed (e.g., 100-150 rpm) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
After the equilibration period, stop the shaker and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved this compound.
-
The determined concentration represents the equilibrium solubility of this compound in the tested solvent under the specified conditions.
Protocol for USP Dissolution Testing of Cephradine Tablets
This protocol is based on the USP monograph for Cephradine Tablets.
Objective: To determine the percentage of this compound that dissolves from a tablet formulation under specified conditions within a set time.
Materials:
-
Cephradine tablets
-
USP Apparatus 2 (Paddle)
-
Dissolution vessels (900 mL capacity)
-
Water bath with temperature control
-
0.12 N Hydrochloric Acid
-
UV-Vis Spectrophotometer or HPLC system
-
Syringes and filters for sampling
Procedure:
-
Prepare the dissolution medium (0.12 N HCl) and deaerate it.
-
Fill each dissolution vessel with 900 mL of the medium.
-
Equilibrate the medium to 37 ± 0.5 °C.
-
Place one Cephradine tablet in each vessel.
-
Immediately start the paddle rotation at 75 rpm.
-
After 60 minutes, withdraw a sample from each vessel from a zone midway between the surface of the medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.
-
Filter the samples immediately.
-
Dilute the filtered samples with the dissolution medium to a suitable concentration for analysis.
-
Measure the absorbance of the sample solutions at the wavelength of maximum absorbance (approximately 255 nm) using a UV-Vis spectrophotometer, or analyze by a validated HPLC method.
-
Calculate the percentage of the labeled amount of Cephradine dissolved using a standard solution of known concentration.
Logical Relationships and Signaling Pathways
The solubility and dissolution of this compound are governed by a series of interconnected physicochemical factors. Understanding these relationships is crucial for predicting its behavior and for rational formulation design.
References
Spectroscopic Analysis of Cephradine Monohydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of Cephradine Monohydrate, a first-generation cephalosporin antibiotic. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with the experimental protocols for these analyses. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development, quality control, and analysis of this important pharmaceutical compound.
Introduction to this compound
Cephradine is a semi-synthetic, broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Its bactericidal action results from the inhibition of bacterial cell wall synthesis. The monohydrate form is commonly used in pharmaceutical formulations. A thorough understanding of its spectroscopic characteristics is essential for its identification, purity assessment, and quantitative analysis.
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of Cephradine provide detailed information about its chemical environment.
Table 1: Predicted ¹H NMR Spectroscopic Data for Cephradine
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.35 | m | Aromatic CH |
| 5.85 | d | H-7 |
| 5.45 | d | H-6 |
| 5.15 | s | CH (cyclohexadienyl) |
| 3.55 | m | CH2 (cyclohexadienyl) |
| 3.45 | d | CH2-S |
| 2.80 | m | CH2 (cyclohexadienyl) |
| 2.15 | s | CH3 |
Note: The data presented is based on predicted spectra from the Human Metabolome Database and may vary from experimental values.[1][2]
Table 2: Predicted ¹³C NMR Spectroscopic Data for Cephradine
| Chemical Shift (δ) ppm | Assignment |
| 174.5 | C=O (carboxyl) |
| 172.0 | C=O (amide) |
| 168.0 | C=O (β-lactam) |
| 135.0 | Aromatic C |
| 130.0 | Aromatic C |
| 128.0 | Aromatic C |
| 125.0 | Aromatic C |
| 60.0 | C-6 |
| 58.0 | C-7 |
| 57.0 | CH (cyclohexadienyl) |
| 30.0 | CH2-S |
| 28.0 | CH2 (cyclohexadienyl) |
| 25.0 | CH2 (cyclohexadienyl) |
| 21.0 | CH3 |
Note: The data presented is based on predicted spectra from the Human Metabolome Database and may vary from experimental values.[1]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to its key structural features.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3500 | O-H stretch | Water of hydration |
| 3200 - 3400 | N-H stretch | Amine and Amide |
| 3000 - 3100 | C-H stretch | Aromatic and Olefinic |
| 2850 - 2950 | C-H stretch | Aliphatic |
| 1750 | C=O stretch | β-Lactam carbonyl[3][4] |
| 1680 | C=O stretch | Amide I |
| 1640 | C=O stretch | Carboxylate |
| 1520 | N-H bend | Amide II |
| 1370 | C-H bend | Methyl |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is primarily used for the quantitative analysis of Cephradine. The absorption maximum is influenced by the solvent used.
Table 4: UV-Vis Absorption Data for Cephradine
| Solvent | λmax (nm) |
| Water | 254[5][6][7][8] |
| Methanol | ~260 |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube to a final volume of 0.6-0.7 mL.
-
Ensure the solution is clear and free of any particulate matter.
Instrumentation and Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the data with appropriate Fourier transformation, phasing, and baseline correction.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the mixture to a pellet press.
-
Apply pressure to form a thin, transparent pellet.
Instrumentation and Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is usually presented in terms of transmittance or absorbance.
UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 100 µg/mL) in a suitable solvent (e.g., deionized water or methanol).[5]
-
Ensure the solid is completely dissolved.
-
Prepare a series of dilutions from the stock solution to create a calibration curve if quantitative analysis is required.
Instrumentation and Data Acquisition:
-
Instrument: A double-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the sample over a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).[5]
-
For quantitative measurements, measure the absorbance of the standard and sample solutions at the λmax.
Workflow and Data Interpretation
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound, from sample handling to final data interpretation and structural confirmation.
Caption: Workflow for Spectroscopic Analysis of this compound.
The interpretation of the collective spectroscopic data allows for the unambiguous confirmation of the chemical structure of this compound. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework. The IR spectrum confirms the presence of key functional groups such as the β-lactam ring, amide, carboxylic acid, and the water of hydration. Finally, the UV-Vis spectrum serves as a reliable tool for quantitative determination in various matrices. Together, these techniques provide a comprehensive spectroscopic profile essential for the quality assurance of this vital antibiotic.
References
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0015428) [hmdb.ca]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0015428) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijrpr.com [ijrpr.com]
- 6. researchgate.net [researchgate.net]
- 7. article.aascit.org [article.aascit.org]
- 8. [PDF] UV spectrophotometric assay of different brands of cephradine | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Cephradine Monohydrate
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for determining the antimicrobial susceptibility of Cephradine Monohydrate against clinically relevant bacteria. The following information is synthesized from established guidelines and scientific literature to ensure robust and reproducible results in a research and development setting.
Introduction to this compound
Cephradine is a first-generation cephalosporin antibiotic that exhibits broad-spectrum activity against a variety of Gram-positive and some Gram-negative bacteria.[1][2][3] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis.[1][2][3][4] Cephradine binds to penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][2][4] This binding inactivates the PBPs, disrupting the cell wall's structural integrity and leading to cell lysis and death.[1][2][4] Bacterial resistance to Cephradine can emerge, most commonly through the production of β-lactamase enzymes that hydrolyze the β-lactam ring of the antibiotic, rendering it ineffective.[1]
Antimicrobial Susceptibility Testing (AST) Methods
Standardized methods for AST are crucial for the accurate assessment of an antimicrobial agent's efficacy. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these tests.[1][5] The two most common methods for quantitative AST of Cephradine are Broth Microdilution and Disk Diffusion.
Broth Microdilution Method (Determination of Minimum Inhibitory Concentration - MIC)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Experimental Protocol:
-
Preparation of Cephradine Stock Solution:
-
Aseptically prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or a buffer recommended by CLSI/EUCAST). The concentration of the stock solution should be at least 10 times the highest concentration to be tested.
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
-
Preparation of Microdilution Plates:
-
Using a multi-channel pipette, perform serial two-fold dilutions of the Cephradine stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
The typical range of concentrations to test for Cephradine can vary, but a common starting point is 0.06 to 64 µg/mL.
-
Include a growth control well (broth only, no antibiotic) and a sterility control well (uninoculated broth).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or Tryptic Soy Broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of Cephradine at which there is no visible growth.
-
The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on the interpretive criteria provided by the latest CLSI M100 or EUCAST breakpoint tables. Note: These breakpoints are subject to change and the most current versions of the CLSI and EUCAST documents should always be consulted.
-
Disk Diffusion Method (Kirby-Bauer Test)
The disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Experimental Protocol:
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test organism equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Cephradine Disks:
-
Aseptically apply a paper disk impregnated with 30 µg of Cephradine onto the surface of the inoculated MHA plate.
-
Ensure the disk is in firm contact with the agar. If multiple antibiotics are being tested on the same plate, they should be placed at least 24 mm apart.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around the Cephradine disk to the nearest millimeter using a ruler or calipers.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the measured zone diameter to the interpretive criteria in the latest CLSI M100 or EUCAST breakpoint tables.
-
Quality Control (QC)
Performing regular quality control is essential to ensure the accuracy and reproducibility of AST results. This involves testing reference strains with known susceptibility profiles alongside the clinical isolates.
QC Strains and Expected Ranges:
| Quality Control Strain | Method | Cephradine Concentration/Disk Load | Expected MIC Range (µg/mL) | Expected Zone Diameter Range (mm) |
| Escherichia coli ATCC® 25922™ | Broth Microdilution | N/A | Consult latest CLSI/EUCAST tables | N/A |
| Disk Diffusion | 30 µg | N/A | Consult latest CLSI/EUCAST tables | |
| Staphylococcus aureus ATCC® 25923™ | Broth Microdilution | N/A | Consult latest CLSI/EUCAST tables | N/A |
| Disk Diffusion | 30 µg | N/A | Consult latest CLSI/EUCAST tables | |
| Pseudomonas aeruginosa ATCC® 27853™ | Broth Microdilution | N/A | Consult latest CLSI/EUCAST tables | N/A |
| Disk Diffusion | 30 µg | N/A | Consult latest CLSI/EUCAST tables |
Note: The expected ranges for QC strains are updated periodically. It is critical to refer to the most current CLSI M100 or EUCAST QC tables for the acceptable ranges.[6]
Data Presentation
Summarizing quantitative data in a structured format is crucial for analysis and comparison.
Table 1: Example MIC Distribution Data for Cephradine
| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | 100 | 1 | 4 | ≤0.5 - >64 |
| Escherichia coli | 100 | 8 | 32 | 1 - >64 |
| Klebsiella pneumoniae | 100 | 16 | >64 | 2 - >64 |
MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.
Table 2: Example Zone Diameter Distribution Data for Cephradine (30 µg disk)
| Organism | Number of Isolates | Zone Diameter Range (mm) | % Susceptible | % Intermediate | % Resistant |
| Staphylococcus aureus | 100 | 15 - 28 | 92 | 5 | 3 |
| Escherichia coli | 100 | 6 - 22 | 65 | 10 | 25 |
| Klebsiella pneumoniae | 100 | 6 - 18 | 40 | 15 | 45 |
Interpretive categories are based on current CLSI/EUCAST guidelines.
Visualizations
Mechanism of Action and Resistance
Caption: Cephradine's mechanism of action and the β-lactamase resistance pathway.
Experimental Workflow: Broth Microdilution AST
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Cephradine.
Experimental Workflow: Disk Diffusion AST
Caption: Workflow for performing Disk Diffusion susceptibility testing for Cephradine.
References
Cephradine Monohydrate encapsulation techniques for controlled release studies
Application Notes & Protocols for Cephradine Monohydrate Encapsulation
Introduction
Cephradine is a first-generation cephalosporin antibiotic effective against a range of Gram-positive and some Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[2] However, like many β-lactam antibiotics, its stability and pharmacokinetic profile can be challenging. Encapsulation technologies offer a promising approach to protect the drug from degradation, improve stability, and achieve controlled or sustained release, thereby enhancing therapeutic efficacy and patient compliance.[1][3][4][5] This document provides an overview of common encapsulation techniques, relevant characterization methods, and detailed protocols for researchers in drug development.
Overview of Encapsulation Techniques
Several methods have been successfully employed to encapsulate this compound for controlled release studies. The choice of technique often depends on the desired particle size, release kinetics, and the physicochemical properties of the selected polymer.
-
Microencapsulation: This technique involves enclosing Cephradine in micrometer-sized particles.[6] Common methods include:
-
Solvent Evaporation: This widely used method involves emulsifying a polymer solution containing the drug in an immiscible continuous phase, followed by the evaporation of the solvent to form solid microspheres.[7][8][9] It is a robust technique suitable for a variety of polymers.[10]
-
Coacervation: This method involves the phase separation of a polymer solution to form a coating around the drug particles.[11] In one study, Cephradine was microencapsulated using ethyl cellulose via coacervation.[11]
-
-
Nanoencapsulation: Reducing particle size to the nanometer range can improve bioavailability and stability.[1][2] Nanotechnology-based approaches like lipid-based nanocarriers (e.g., solid lipid nanoparticles) and polymeric nanoparticles can effectively shield the β-lactam ring from hydrolysis and modulate drug delivery.[2][3] A method combining reactive precipitation and liquid anti-solvent precipitation has been used to produce nanosized Cephradine (200-400 nm) with a significantly increased specific surface area.[12]
-
Hydrogel-Based Systems: Hydrogels are crosslinked polymeric networks that can absorb large amounts of water and are ideal for encapsulating hydrophilic drugs like Cephradine.[13][14] These systems can be designed to be stimuli-responsive (e.g., pH-sensitive), allowing for targeted drug release.[13][14] Studies have demonstrated the use of chitosan/guar gum and carrageenan/PVA hydrogels for the controlled release of Cephradine.[13][14][15]
Data Presentation: Comparison of Encapsulation Systems
The following tables summarize quantitative data from various studies on Cephradine encapsulation.
Table 1: Performance of Different Cephradine Encapsulation Formulations
| Encapsulation Technique | Polymer/Matrix System | Key Findings | Reference |
|---|---|---|---|
| Coacervation | Ethyl Cellulose (1:1 core/wall ratio) | Bioavailability was higher than commercial capsules. Release kinetics followed the Higuchi model. | [11] |
| Hydrogel Entrapment | Chitosan/Guar Gum (crosslinked with TEOS) | pH-sensitive swelling; maximum at acidic pH. The CGP100 formulation released 85% of the drug in 130 minutes in PBS. | [13] |
| Hydrogel Entrapment | Kappa Carrageenan/PVA (crosslinked with APTES) | pH-responsive behavior. The AP 5 formulation released 85.5% of the drug in a controlled manner over 7.5 hours in Simulated Intestinal Fluid (SIF). | [14][15] |
| Nanosizing | Reactive & Anti-Solvent Precipitation | Particle size reduced to 200-400 nm. The specific surface area increased from 2.95 to 10.87 m²/g, improving dissolution. |[12] |
Experimental Workflows and Signaling Pathways
Experimental Protocols
Protocol 1: Microencapsulation of Cephradine by Solvent Evaporation
This protocol is a generalized procedure based on the principles of the o/w emulsion solvent evaporation technique.[7][9][10]
Materials:
-
This compound
-
Polymer (e.g., Ethyl Cellulose, PLGA)
-
Volatile Organic Solvent (e.g., Dichloromethane, Acetone)
-
Aqueous Phase: Deionized water
-
Emulsifying/Stabilizing Agent (e.g., 0.1% Tween 80 or Polyvinyl Alcohol)
-
Liquid Paraffin or Water (for o/o or o/w emulsion respectively)
-
Washing Agent (e.g., n-hexane to remove residual oil)
-
Magnetic stirrer, Homogenizer, Filtration apparatus
Procedure:
-
Preparation of Organic Phase: Dissolve a pre-weighed amount of the polymer in the organic solvent to form a clear solution.
-
Drug Dispersion: Add the accurately weighed this compound to the polymer solution and mix thoroughly to achieve a uniform dispersion.
-
Preparation of Continuous Phase: In a separate beaker, prepare the continuous phase. For an o/w emulsion, this will be an aqueous solution containing the emulsifying agent. For an o/o emulsion, this could be liquid paraffin containing a surfactant like Tween 80.[7]
-
Emulsification: Add the organic (drug-polymer) phase dropwise to the continuous phase under continuous agitation with a magnetic stirrer or homogenizer. The speed and duration of stirring are critical for controlling the final particle size. Continue stirring until a stable emulsion is formed.[9]
-
Solvent Evaporation: Continue stirring the emulsion at room temperature (or under gentle heat, depending on the solvent's boiling point) for 2-4 hours to allow the organic solvent to evaporate completely from the dispersed droplets.[7] This process solidifies the droplets into microparticles.
-
Harvesting: Collect the hardened microparticles by filtration or centrifugation.
-
Washing: Wash the collected microparticles several times with a suitable washing agent (e.g., n-hexane for o/o emulsions, deionized water for o/w) to remove any residual processing aids (like paraffin oil or emulsifier).[7]
-
Drying: Dry the washed microparticles in a desiccator or a vacuum oven at an appropriate temperature until a constant weight is achieved. Store the final product in a tightly sealed container.
Protocol 2: Characterization of Cephradine-Loaded Microparticles
A. Determination of Drug Loading and Encapsulation Efficiency
-
Accurately weigh a specific amount of the dried microparticles.
-
Dissolve the microparticles in a suitable solvent that dissolves both the polymer and the drug (e.g., Dichloromethane followed by extraction into a buffer).
-
Filter the solution to remove any insoluble matter.
-
Analyze the concentration of Cephradine in the solution using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.[16][17]
-
Calculate Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Weight of drug in microparticles / Total weight of microparticles) x 100
-
EE (%) = (Actual drug loading / Theoretical drug loading) x 100
-
B. Particle Size and Surface Morphology Analysis
-
Mount a small sample of the dry microparticle powder onto a metal stub using double-sided adhesive tape.
-
Sputter-coat the sample with a conductive material (e.g., gold) to prevent charging under the electron beam.
-
Analyze the sample using a Scanning Electron Microscope (SEM).[18][19] Capture images at different magnifications to observe the particle shape (e.g., spherical), surface texture (e.g., smooth or porous), and to measure the particle size distribution using the microscope's software.
C. In Vitro Drug Release Study
This protocol is based on the sample and separate method, often using a USP dissolution apparatus.[13][20]
Materials:
-
Cephradine-loaded microparticles
-
Release Medium: Phosphate Buffered Saline (PBS, pH 7.4), Simulated Gastric Fluid (SGF, pH 1.2), or Simulated Intestinal Fluid (SIF, pH 6.8).[13][14]
-
USP Dissolution Apparatus (e.g., Apparatus 2 - Paddle) or a shaking incubator.
-
Centrifuge or filtration system (e.g., syringe filters with low drug-binding properties).[21]
-
Analytical instrument (HPLC or UV-Vis Spectrophotometer).
Procedure:
-
Accurately weigh an amount of microparticles equivalent to a known dose of Cephradine and place it into the dissolution vessel containing a known volume of pre-warmed (37°C) release medium.
-
Begin agitation at a constant speed (e.g., 50-100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the release medium.
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain sink conditions.[20]
-
Separate the released drug from the microparticles in the collected sample by centrifugation or filtration.[20][22] This step is critical to ensure only the dissolved drug is measured.
-
Analyze the concentration of Cephradine in the supernatant/filtrate using a validated analytical method.
-
Calculate the cumulative percentage of drug released at each time point and plot the data to obtain the drug release profile.
References
- 1. mathewsopenaccess.com [mathewsopenaccess.com]
- 2. mathewsopenaccess.com [mathewsopenaccess.com]
- 3. researchgate.net [researchgate.net]
- 4. Microencapsulation: A promising technique for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microencapsulation for the Therapeutic Delivery of Drugs, Live Mammalian and Bacterial Cells, and Other Biopharmaceutics: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. 2024.sci-hub.box [2024.sci-hub.box]
- 10. kinampark.com [kinampark.com]
- 11. In vitro and in vivo studies on microcapsules and tabletted microcapsules of cephradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation and characterization of uniform nanosized cephradine by combination of reactive precipitation and liquid anti-solvent precipitation under high gravity environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Controlled release of cephradine by biopolymers based target specific crosslinked hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fabrication of novel carrageenan based stimuli responsive injectable hydrogels for controlled release of cephradine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Kinetic Spectrophotometric Determination of Certain Cephalosporins in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microparticles for Drug Delivery - FIB-SEM - Pharmaceutical Research - Life in Atomic Resolution [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Impact of Membranes on In Vitro Release Assessment: a Case Study Using Dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Drug release from nanomedicines: Selection of appropriate encapsulation and release methodology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Cephradine Monohydrate in Combination with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic use of Cephradine Monohydrate in combination with other antibiotics. The information is intended to guide researchers and drug development professionals in designing and conducting in vitro and in vivo studies to explore novel antibiotic combinations.
Introduction
Cephradine is a first-generation cephalosporin antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). While effective against a range of Gram-positive and some Gram-negative bacteria, its efficacy can be limited by bacterial resistance mechanisms, most notably the production of β-lactamase enzymes. Combining Cephradine with other antibiotics, such as β-lactamase inhibitors or aminoglycosides, can overcome resistance, broaden the spectrum of activity, and in some cases, produce a synergistic effect where the combined antimicrobial activity is greater than the sum of the individual agents.
Combination of Cephradine with β-Lactamase Inhibitors
The primary mechanism of resistance to β-lactam antibiotics like Cephradine is the enzymatic degradation by bacterial β-lactamases. β-lactamase inhibitors, such as clavulanic acid and sulbactam, are structurally similar to β-lactam antibiotics and act as "suicide inhibitors." They bind to the active site of the β-lactamase enzyme, leading to its irreversible inactivation and thereby protecting the partner antibiotic from hydrolysis.
Mechanism of Action: Cephradine and Clavulanic Acid
The synergistic interaction between Cephradine and a β-lactamase inhibitor like clavulanic acid is a well-established strategy to combat resistance in β-lactamase-producing bacteria.
In Vitro Synergy Data
Studies have demonstrated the enhanced efficacy of Cephradine when combined with β-lactamase inhibitors against resistant strains of Escherichia coli. While specific Minimum Inhibitory Concentration (MIC) and Fractional Inhibitory Concentration (FIC) index data from checkerboard assays are the gold standard for quantifying synergy, some studies have reported significant increases in the susceptibility of bacterial isolates.
| Combination | Bacterial Strain | Observation |
| Cephradine + Clavulanic Acid | β-lactamase-producing E. coli | Up to 57.5% increase in sensitivity[1] |
| Cephradine + Sulbactam | β-lactamase-producing E. coli | Up to 70.0% increase in sensitivity[1] |
Note: Data is based on disk diffusion methods and represents the percentage increase in the number of sensitive isolates.
A study investigating triple antibiotic combinations against extensively drug-resistant Methicillin-Resistant Staphylococcus aureus (MRSA) reported a synergistic interaction between amoxicillin/clavulanic acid and cephradine.
| Combination | Bacterial Strain | FIC Index | Interpretation |
| Amoxicillin/Clavulanic Acid + Cephradine | MRSA | 0.281 | Synergy |
Combination of Cephradine with Aminoglycosides
The combination of a cell wall synthesis inhibitor, like Cephradine, with an aminoglycoside, which inhibits protein synthesis, can lead to synergistic bactericidal activity. The proposed mechanism involves the disruption of the bacterial cell wall by Cephradine, which facilitates the intracellular uptake of the aminoglycoside, allowing it to reach its ribosomal target in higher concentrations.
Mechanism of Synergy: Cephradine and Aminoglycosides
The synergy between Cephradine and an aminoglycoside is believed to be a multi-step process.
Considerations for Combination Therapy
While the combination of cephalosporins and aminoglycosides can be effective, there is a potential for increased nephrotoxicity.[2][3] Therefore, careful monitoring of renal function is crucial when exploring this combination. The specific concentrations at which nephrotoxicity becomes a significant concern in the context of synergistic dosing regimens require further investigation.
Experimental Protocols
The following are detailed protocols for determining the synergistic activity of Cephradine in combination with other antibiotics.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
Materials:
-
This compound powder
-
Second antibiotic (e.g., Clavulanic Acid, Gentamicin)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain of interest (e.g., E. coli ATCC 25922, MRSA ATCC 43300)
-
Sterile pipette tips and reservoirs
-
Multichannel pipette
-
Incubator (37°C)
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare Antibiotic Stock Solutions: Prepare stock solutions of Cephradine and the second antibiotic in a suitable solvent at a concentration of 10 mg/mL. Filter-sterilize the solutions.
-
Determine MIC of Individual Antibiotics: Before performing the checkerboard assay, determine the MIC of each antibiotic individually against the target bacterial strain using the broth microdilution method according to CLSI guidelines.
-
Prepare Antibiotic Dilutions in the Plate:
-
In a 96-well plate, add 50 µL of CAMHB to all wells.
-
Along the x-axis (e.g., columns 1-10), create a two-fold serial dilution of Cephradine. Start with a concentration four times the MIC in the first column.
-
Along the y-axis (e.g., rows A-G), create a two-fold serial dilution of the second antibiotic. Start with a concentration four times the MIC in the first row.
-
Column 11 should contain only the dilutions of Cephradine (to re-determine its MIC).
-
Row H should contain only the dilutions of the second antibiotic (to re-determine its MIC).
-
Well H12 should contain only broth and bacteria (growth control).
-
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate the Plate: Add 50 µL of the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MICs and Calculate FIC Index:
-
After incubation, visually inspect the plate for turbidity or use a microplate reader to measure absorbance. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth.
-
The FIC for each antibiotic is calculated as: FIC = MIC of antibiotic in combination / MIC of antibiotic alone.
-
The FIC index for each well is the sum of the FICs for each antibiotic: FIC Index = FIC of Cephradine + FIC of the second antibiotic.
-
The FIC index for the combination is the lowest FIC index value obtained.
-
-
Interpretation:
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1
-
Indifference: 1 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Time-Kill Assay
The time-kill assay provides information on the bactericidal or bacteriostatic activity of an antibiotic combination over time.
Materials:
-
Same as for the checkerboard assay
-
Sterile culture tubes
-
Shaking incubator (37°C)
-
Agar plates (e.g., Tryptic Soy Agar)
-
Sterile saline or PBS for dilutions
Protocol:
-
Prepare Cultures: Grow an overnight culture of the target bacterial strain in CAMHB. Dilute the culture to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL in several sterile culture tubes.
-
Add Antibiotics: Add the antibiotics to the tubes at the desired concentrations (e.g., 0.5 x MIC, 1 x MIC, 2 x MIC of each antibiotic alone and in combination). Include a growth control tube without any antibiotics.
-
Incubation and Sampling: Incubate the tubes in a shaking incubator at 37°C. At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.
-
Determine Viable Cell Counts: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto agar plates. Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Count the number of colonies on each plate to determine the number of CFU/mL at each time point. Plot the log10 CFU/mL versus time for each antibiotic condition.
-
Interpretation:
-
Bactericidal activity: ≥ 3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
-
Synergy: ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.
-
Antagonism: ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent.
-
Conclusion
The combination of this compound with other antibiotics, particularly β-lactamase inhibitors, presents a promising strategy to overcome bacterial resistance and enhance therapeutic efficacy. The provided protocols offer a framework for the systematic in vitro evaluation of such combinations. Further research is warranted to establish optimal dosing regimens and to fully characterize the synergistic potential and safety profiles of these combinations in preclinical and clinical settings.
References
- 1. proceedings-szmc.org.pk [proceedings-szmc.org.pk]
- 2. Nephrotoxicity of cephalosporin-gentamicin combinations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergism between aminoglycosides and cephalosporins with antipseudomonal activity: interaction index and killing curve method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cephradine Monohydrate Cytotoxicity in In Vitro Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephradine Monohydrate is a first-generation cephalosporin antibiotic primarily used to treat bacterial infections by inhibiting cell wall synthesis.[1][2][3] While its antibacterial mechanism is well-understood, evaluating its potential cytotoxicity in mammalian cells is a crucial aspect of drug safety assessment and development. This document provides detailed application notes and standardized protocols for assessing the in vitro cytotoxicity of this compound using common cell culture models.
The protocols herein describe methods to quantify cell viability, membrane integrity, and apoptosis, providing a comprehensive profile of the potential cytotoxic effects of this compound. Additionally, a proposed signaling pathway for bactericidal antibiotic-induced cytotoxicity in mammalian cells is presented.
Data Presentation
Effective assessment of cytotoxicity involves the generation of dose-response curves to determine the concentration of this compound that results in a 50% reduction in cell viability (IC50). The following tables provide a template for presenting such quantitative data, with example data derived from studies on other cephalosporins to illustrate the format.
Table 1: Cytotoxicity of this compound on Various Mammalian Cell Lines (Hypothetical Data)
| Cell Line | Assay | Incubation Time (hours) | IC50 (mg/mL) |
| Human Foreskin Fibroblasts (HFF) | MTT | 24 | > 1.0 |
| Human Liver Carcinoma (HepG2) | MTT | 24 | > 1.0 |
| Human Embryonic Kidney (HEK293) | MTT | 48 | 0.85 |
| Chinese Hamster Ovary (CHO) | MTT | 48 | 0.92 |
Table 2: Lactate Dehydrogenase (LDH) Release in Response to this compound Treatment (Hypothetical Data)
| Cell Line | Concentration (mg/mL) | Incubation Time (hours) | % LDH Release (Compared to Max Lysis Control) |
| HEK293 | 0.1 | 24 | 5.2 ± 1.1 |
| 0.5 | 24 | 15.8 ± 2.5 | |
| 1.0 | 24 | 35.4 ± 3.8 | |
| Lysis Control | 24 | 100 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is recommended to perform a literature search for the most up-to-date protocols and to optimize conditions for specific cell lines and laboratory settings.
Protocol 1: MTT Assay for Cell Viability
This protocol is designed to assess the effect of this compound on cell metabolic activity, an indicator of cell viability.
Materials:
-
This compound
-
Selected mammalian cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and dilute it with culture medium to achieve a range of final concentrations. Based on available data for other cephalosporins, an initial range of 0.1 mg/mL to 10 mg/mL is recommended. A study on CHO/hPEPT1 cells used a concentration of 1 mg/mL.[4] Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the concentration and determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
Materials:
-
This compound
-
Selected mammalian cell line
-
Complete cell culture medium (serum-free medium is recommended during the assay)
-
LDH assay kit (commercially available)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include a maximum LDH release control (cells treated with a lysis buffer provided in the kit) and a spontaneous LDH release control (untreated cells).
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per the kit instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the LDH assay kit, which typically involves subtracting the background and spontaneous release from the experimental values and normalizing to the maximum release control.
Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Selected mammalian cell line
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway for this compound-induced cytotoxicity.
References
Troubleshooting & Optimization
Optimizing Cephradine Monohydrate stock solution preparation and storage.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal preparation and storage of Cephradine Monohydrate stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: The recommended solvent for this compound is water. It is soluble in water at a concentration of approximately 4 mg/mL.[1][2][3] For higher concentrations, consider using a buffer solution as described in various HPLC methods.[4] It is important to note that this compound is insoluble in DMSO.[1][2][3]
Q2: I am observing precipitation in my stock solution. What could be the cause?
A2: Precipitation can occur due to several factors:
-
Exceeding Solubility Limit: Ensure you have not exceeded the solubility of this compound in your chosen solvent. In water, the solubility is around 4 mg/mL.[1][2][3]
-
Temperature: Lower temperatures can decrease solubility. If you are storing your solution at 2-8°C or frozen, the compound may precipitate out. Gentle warming to 37°C and sonication can help redissolve the compound.[1]
-
Solvent Quality: Using solvents that have absorbed moisture, especially DMSO, can reduce the solubility of the compound.[2] Always use fresh, high-purity solvents.
Q3: What are the optimal storage conditions for a this compound stock solution?
A3: For long-term stability, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1][2] Recommended storage temperatures and durations are:
-
-80°C: Use within 6 months.[1] Some suppliers suggest stability for up to 1 or 2 years.[2][5]
-
-20°C: Use within 1 month.[1]
Q4: How stable is this compound in solution at room temperature?
A4: this compound solutions have limited stability at room temperature. Degradation is pH-dependent and occurs via first-order kinetics.[6][7][8] It is recommended to use freshly prepared solutions or store them at recommended cold temperatures. If short-term storage at room temperature is necessary, it should be for the briefest possible time.
Q5: Can I use solvents other than water?
A5: While water is the primary recommended solvent, this compound is also soluble in propylene glycol and slightly soluble in acetone and ethanol.[9] It is insoluble in ether, chloroform, benzene, and hexane.[9] For specific experimental needs, you may consider these, but always perform a small-scale solubility test first.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Powder won't dissolve | Exceeded solubility limit. | Increase the volume of the solvent to lower the concentration. |
| Inappropriate solvent. | Use water as the primary solvent. This compound is insoluble in DMSO.[1][2][3] | |
| Low temperature. | Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[1] | |
| Solution is cloudy | Particulate matter from the compound or solvent. | Filter the solution through a 0.22 µm or 0.45 µm syringe filter. |
| Precipitation after initial dissolution. | Refer to the "observing precipitation" FAQ. | |
| Inconsistent experimental results | Degradation of the stock solution. | Prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles by storing in aliquots.[1][2] Confirm the stability of your solution under your experimental conditions. |
| Incorrect concentration. | Verify calculations for molarity and dilution. Ensure the powder was fully dissolved before use. |
Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | 4 mg/mL (10.89 mM) | [1][2][3] |
| DMSO | Insoluble | [1][2][3] |
| Ethanol | ~1 mg/mL | [3] |
| Propylene Glycol | Soluble | [9] |
| Acetone | Slightly Soluble | [9] |
| Ether, Chloroform, Benzene, Hexane | Insoluble | [9] |
Table 2: Recommended Storage of this compound Stock Solutions
| Storage Temperature | Recommended Duration | Reference |
| -80°C | Up to 6 months | [1] |
| -20°C | Up to 1 month | [1] |
| 2-8°C | Short-term (days), stability is limited | [10] |
| Room Temperature | Not recommended for storage; prepare fresh | [11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
-
Calculate Required Mass: The molecular weight of this compound is 367.42 g/mol .[2][3][12] To prepare a 10 mM stock solution, weigh out 3.674 mg of this compound powder for every 1 mL of solvent.
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the powder to a sterile conical tube. Add approximately 80% of the final desired volume of sterile, purified water.
-
Mixing: Vortex the solution until the powder is completely dissolved. If necessary, gently warm the tube to 37°C and sonicate for a few minutes to aid dissolution.[1]
-
Final Volume: Add water to reach the final desired volume and mix thoroughly.
-
Sterilization (Optional): If a sterile solution is required for cell culture experiments, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Dispense the stock solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Assessment of Stock Solution Stability via HPLC
This protocol provides a general framework. Specific parameters like mobile phase and column should be optimized based on available equipment and literature.
-
Prepare Mobile Phase: A common mobile phase consists of a mixture of water, methanol, 0.5 M sodium acetate, and 0.7 N acetic acid (e.g., in a ratio of 782:200:15:3 v/v/v/v). The mobile phase should be filtered and degassed.
-
Prepare Standard Solutions: Prepare a fresh standard solution of this compound at a known concentration (e.g., 0.5 mg/mL) in the mobile phase.
-
Initial Analysis (Time 0): Dilute your prepared stock solution to a concentration within the linear range of the HPLC detector using the mobile phase. Inject the diluted solution and the standard solution into the HPLC system. Record the peak area of Cephradine.
-
Incubate Samples: Store aliquots of your stock solution under the desired test conditions (e.g., room temperature, 4°C, -20°C).
-
Time-Point Analysis: At regular intervals (e.g., 6, 12, 24, 48 hours), remove an aliquot from each storage condition. Dilute as in step 3 and analyze by HPLC.
-
Data Analysis: Compare the peak area of Cephradine in the stored samples to the peak area at Time 0. A decrease in the peak area indicates degradation. The appearance of new peaks may signify degradation products.
Visualizations
References
- 1. glpbio.com [glpbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. banglajol.info [banglajol.info]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. Solution stability of cephradine neutralized with arginine or sodium bicarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cephradine | C16H19N3O4S | CID 38103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pharmagen - Cephradine [pharmagen.com.pk]
- 11. drugs.com [drugs.com]
- 12. This compound | C16H21N3O5S | CID 21124775 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Solubility of Cephradine Monohydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of Cephradine Monohydrate in culture media.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: this compound is a crystalline powder that is generally characterized as slightly soluble in water and insoluble in many common organic solvents like DMSO and ethanol.[1][2][3][4] Its solubility is significantly influenced by pH.[5]
Data Presentation: Solubility of this compound
| Solvent | Solubility (at 25°C) | Molar Concentration | Notes |
| Water | 4 mg/mL[1][2] | ~10.88 mM[1][2] | Slightly soluble. Solubility is pH-dependent.[5] |
| DMSO | Insoluble[1][2][3] | - | Using fresh, non-moisture-absorbed DMSO is recommended, though solubility is still an issue.[6][7] |
| Ethanol (96%) | <1 mg/mL / Practically Insoluble[1][4] | - | Not a suitable solvent for creating concentrated stock solutions. |
| Propylene Glycol | Soluble[8] | - | Compatibility with specific cell lines should be pre-determined. |
Q2: Why is my this compound precipitating when added to the cell culture medium?
A2: Precipitation in culture media can occur for several reasons:
-
Exceeding Solubility Limit: The final concentration in your medium may be higher than its maximum solubility.
-
Solvent Shock: Adding a concentrated stock solution (even an aqueous one) too quickly to the bulk medium without proper mixing can cause localized high concentrations, leading to precipitation.
-
pH of the Medium: Cephradine's solubility is pH-dependent, with minimum solubility near its isoelectric point.[5] The pH of your culture medium (typically ~7.2-7.4) may not be optimal for keeping it in solution.
-
Interactions with Media Components: Complex salts, proteins, and other components in the culture medium can interact with the compound and reduce its solubility.
Q3: What is the recommended method for preparing a this compound stock solution for cell culture?
A3: Given its insolubility in DMSO, the recommended starting solvent is sterile water. Due to its low water solubility (4 mg/mL), you will be working with a saturated or near-saturated stock solution. It is crucial to prepare this stock solution carefully and then dilute it to the final working concentration in your culture medium.
Q4: How can I improve the solubility or prevent the precipitation of this compound during my experiment?
A4: Several techniques can be employed to enhance solubility:
-
pH Adjustment: The pH of the solvent can significantly impact the solubility of amphoteric β-lactam antibiotics like Cephradine.[5] Adjusting the pH of your water stock solution away from the isoelectric point may improve solubility. However, this stock must be neutralized before adding to cells.
-
Gentle Heating: Gently warming the solution to 37°C can help increase the dissolution rate.[2]
-
Sonication: Using an ultrasonic bath can aid in dispersing the compound and breaking down small aggregates, which can facilitate dissolution.[2][9]
-
Serial Dilution: Instead of adding the stock directly to your final volume of media, perform one or more intermediate dilution steps to minimize solvent shock.
Experimental Protocols & Workflows
Protocol 1: Preparation of a Saturated Aqueous Stock Solution
This protocol details the steps to prepare a stock solution of this compound in water.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.
-
Solvent Addition: Add a precise volume of sterile, purified water (e.g., Water for Injection or cell culture grade water) to achieve a target concentration at or below 4 mg/mL.
-
Initial Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Assisted Dissolution (If Necessary):
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Be aware that if the solution is supersaturated, filtration may remove undissolved compound, thereby lowering the actual concentration.
-
Storage: Store the stock solution in small aliquots to avoid repeated freeze-thaw cycles. For short-term use, store at 4°C. For long-term storage, consult the manufacturer's data sheet, but -20°C is a common recommendation.[2]
Caption: Workflow for preparing a this compound stock solution.
Troubleshooting Workflow
If you encounter precipitation in your culture medium, follow this logical troubleshooting guide to identify and resolve the issue.
Caption: A logical guide for troubleshooting Cephradine precipitation.
Mechanism of Action
Cephradine is a first-generation cephalosporin antibiotic.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis. Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to a compromised cell wall, causing cell lysis and bacterial death.[4][10]
Caption: Cephradine inhibits PBPs, disrupting cell wall synthesis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound产品说明书 [selleck.cn]
- 4. セフラジン ≥90.0% (Cephradine, HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. Cephradine | C16H19N3O4S | CID 38103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mathewsopenaccess.com [mathewsopenaccess.com]
Identifying and minimizing Cephradine Monohydrate degradation during experiments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and minimize the degradation of Cephradine Monohydrate during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound degradation is primarily influenced by pH, temperature, light, and the presence of oxidative agents. The β-lactam ring in its structure is susceptible to hydrolysis under both acidic and alkaline conditions.[1][2] Increased temperatures accelerate the degradation rate, and exposure to UV light can lead to photodegradation.
Q2: What are the optimal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area, protected from light and moisture. When in solution, it is most stable in a pH range of 4 to 5.[3][4]
Q3: How can I monitor the degradation of this compound in my experiments?
A3: The most common and reliable method for monitoring this compound and its degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5][6][7] This technique allows for the separation and quantification of the parent drug and its impurities.
Q4: What are the known degradation products of this compound?
A4: Degradation of this compound can lead to the formation of several impurities. Under hydrolytic conditions, the primary degradation pathway involves the opening of the β-lactam ring. In weakly alkaline solutions, intramolecular aminolysis can occur, leading to the formation of piperazine-2,5-diones.[8] Oxidative stress can lead to the formation of N-oxide impurities.
Q5: Can excipients in a formulation affect the stability of this compound?
A5: Yes, excipients can significantly impact the stability of this compound. It is crucial to assess the compatibility of the drug with all excipients in a formulation, as they may alter the pH of the microenvironment or contain reactive impurities.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound.
Issue 1: Rapid loss of this compound potency in solution.
| Possible Cause | Solution |
| Inappropriate pH of the solvent: Cephradine is unstable in acidic (pH < 4) and alkaline (pH > 7) conditions. | Buffer the solution to a pH between 4 and 5 for optimal stability.[3][4] |
| High storage temperature: Elevated temperatures significantly accelerate the rate of degradation.[10] | Store solutions at refrigerated temperatures (2-8 °C) and minimize exposure to room temperature. |
| Presence of metal ions: Certain metal ions can catalyze degradation. | Use high-purity solvents and glassware. If necessary, consider the use of a chelating agent like EDTA. |
Issue 2: Appearance of unknown peaks in HPLC chromatograms.
| Possible Cause | Solution |
| Degradation during sample preparation or analysis: Exposure to light or elevated autosampler temperatures can cause degradation. | Prepare samples fresh and protect them from light. Use a cooled autosampler if available. |
| Contaminated mobile phase or column: Impurities in the mobile phase or a contaminated column can introduce extraneous peaks. | Use HPLC-grade solvents and freshly prepared mobile phase. Regularly flush and regenerate the column according to the manufacturer's instructions. |
| Interaction with excipients: An excipient may be degrading or reacting with Cephradine. | Conduct compatibility studies with individual excipients to identify the source of the interaction. |
Issue 3: Poor peak shape or resolution in HPLC analysis.
| Possible Cause | Solution | | Inappropriate mobile phase composition or pH: The mobile phase may not be optimal for the separation of Cephradine and its degradation products. | Optimize the mobile phase composition, including the organic modifier concentration and the pH of the aqueous phase. A pH of around 3-5 is often a good starting point for cephalosporins. | | Column degradation: The stationary phase of the column may have degraded due to extreme pH or temperature. | Ensure the mobile phase pH is within the recommended range for the column. Avoid excessively high temperatures. | | Sample overload: Injecting too concentrated a sample can lead to peak fronting or tailing. | Dilute the sample to an appropriate concentration within the linear range of the detector. |
Quantitative Data on this compound Degradation
The following tables summarize the degradation kinetics of this compound under various conditions.
Table 1: Degradation Rate Constants (k) of Cephradine in Different Intravenous Solutions and Containers. [10][11]
| Temperature | Solvent | Container | k (x 10⁻³ hr⁻¹) |
| 5°C | Water for Injection | Glass | 2.98 |
| PVC | 3.07 | ||
| PET | 2.99 | ||
| 0.9% Sodium Chloride | Glass | 2.45 | |
| PVC | 2.49 | ||
| PET | 2.47 | ||
| 5% Dextrose | Glass | 1.84 | |
| PVC | 1.92 | ||
| PET | 1.89 | ||
| 15°C | Water for Injection | Glass | 4.15 |
| PVC | 4.20 | ||
| PET | 4.18 | ||
| 0.9% Sodium Chloride | Glass | 3.48 | |
| PVC | 3.51 | ||
| PET | 3.49 | ||
| 5% Dextrose | Glass | 2.30 | |
| PVC | 2.35 | ||
| PET | 2.33 | ||
| 30°C | Water for Injection | Glass | 9.89 |
| PVC | 9.97 | ||
| PET | 9.92 | ||
| 0.9% Sodium Chloride | Glass | 7.98 | |
| PVC | 8.05 | ||
| PET | 8.01 | ||
| 5% Dextrose | Glass | 1.18 | |
| PVC | 1.21 | ||
| PET | 1.19 |
Table 2: pH-Dependent Stability of Cephradine Suspension at Room Temperature. [9]
| pH | Potency Remaining after 15 days (%) |
| 1 | Significantly Degraded |
| 2 | Significantly Degraded |
| 3 | Moderately Degraded |
| 4 | 94.5 |
| 5 | 93.1 |
| 6 | Moderately Degraded |
| 7 | Significantly Degraded |
| 8 | Significantly Degraded |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a typical reversed-phase HPLC method for the analysis of this compound and its degradation products.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A mixture of a suitable buffer (e.g., 0.05 M potassium dihydrogen phosphate adjusted to pH 3.4) and acetonitrile (e.g., 88:12 v/v).[3]
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: Ambient or controlled at 25°C
-
Detection wavelength: 254 nm
-
Injection volume: 20 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
For stability studies, subject the samples to the desired stress conditions (e.g., heat, acid, base, oxidation, light).
-
Before injection, filter the samples through a 0.45 µm syringe filter.
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Identify and quantify the Cephradine peak and any degradation product peaks based on their retention times and peak areas compared to a standard solution.
-
Protocol 2: Forced Degradation Studies
This protocol outlines the conditions for conducting forced degradation studies on this compound as per ICH guidelines.[6][12][13]
-
Acid Hydrolysis:
-
Treat the drug substance with 1N HCl at room temperature or elevated temperature (e.g., 60°C) for a specified period.
-
Neutralize the solution with 1N NaOH before analysis.
-
-
Base Hydrolysis:
-
Treat the drug substance with 0.1N NaOH at room temperature for a specified period.
-
Neutralize the solution with 0.1N HCl before analysis.
-
-
Oxidative Degradation:
-
Treat the drug substance with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
-
Thermal Degradation:
-
Expose the solid drug substance to dry heat (e.g., 80°C) for a specified period.
-
-
Photolytic Degradation:
-
Expose the drug substance (solid or in solution) to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Decision tree for troubleshooting Cephradine degradation.
References
- 1. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. banglajol.info [banglajol.info]
- 10. longdom.org [longdom.org]
- 11. german.tsijournals.com [german.tsijournals.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Injection Volumes for Cephradine Monohydrate in Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cephradine Monohydrate in chromatography. The following sections offer insights into optimizing injection volumes to ensure robust and accurate analytical results.
Frequently Asked Questions (FAQs)
Q1: What is a typical injection volume for this compound analysis by HPLC?
A1: Published methods for this compound analysis show a wide range of injection volumes, typically from 1 µL to 100 µL. The optimal volume is dependent on the specific column dimensions, concentration of the analyte, and the sensitivity of the detector. For modern UHPLC systems with smaller column dimensions, a smaller injection volume, such as 1 µL, is often used to achieve high efficiency and good peak shape.[1] Conversely, older methods using larger columns may utilize injection volumes as high as 100 µL.[2][3][4]
Q2: How does the injection volume affect the peak shape of this compound?
A2: The injection volume can significantly impact peak shape. Injecting too large a volume, especially if the sample solvent is stronger than the mobile phase, can lead to peak fronting, broadening, or splitting.[5][6][7] As a general guideline, the injection volume should be between 1-5% of the total column volume to avoid detrimental effects on peak shape.[7]
Q3: What are the signs of column overload due to excessive injection volume?
A3: The primary indicator of column overload is a change in peak shape, most commonly peak fronting.[5][7] You may also observe a decrease in retention time and a loss of resolution between this compound and other components in the sample.
Q4: Can the sample solvent composition influence the optimal injection volume?
A4: Absolutely. A mismatch between the sample solvent and the mobile phase can lead to poor peak shape, especially with larger injection volumes.[5][7] It is highly recommended to dissolve the this compound standard and samples in a solvent that is as close in composition and strength to the initial mobile phase as possible. This minimizes solvent mismatch effects and allows for larger injection volumes without compromising peak shape.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Peak Fronting | - Excessive Injection Volume: The volume of the injected sample is too large for the column to handle under the current conditions.[5][7] - Sample Solvent Stronger than Mobile Phase: The solvent in which the sample is dissolved has a higher elution strength than the mobile phase.[5][7] | - Reduce Injection Volume: Systematically decrease the injection volume (e.g., in 50% increments) and observe the effect on the peak shape. - Modify Sample Solvent: Prepare the sample in a solvent that is weaker or has a similar composition to the mobile phase. |
| Broad Peaks | - Large Injection Volume: Can contribute to band broadening.[6] - Column Deterioration: The column may be nearing the end of its lifespan.[6] | - Decrease Injection Volume: As with peak fronting, reducing the injection volume can improve peak width. - Evaluate Column Performance: Test the column with a known standard at a low injection volume. If peak shape is still poor, consider replacing the column. |
| Split Peaks | - Sample Solvent/Mobile Phase Mismatch: A significant difference in solvent strength can cause the peak to split.[6] - Column Void or Contamination: A void at the head of the column or particulate contamination can disrupt the sample band.[8] | - Adjust Sample Solvent: Ensure the sample solvent is compatible with the mobile phase. - Column Maintenance: Reverse flush the column (if permissible by the manufacturer) or replace the column if a void is suspected. |
| Poor Reproducibility of Peak Area | - Injector Issues: The autosampler may not be drawing or dispensing the correct volume consistently. - Sample Evaporation: If samples are left uncapped in the autosampler for an extended period. | - Injector Maintenance: Perform routine maintenance on the injector, including checking for leaks and ensuring the syringe is functioning correctly. - Proper Sample Handling: Use appropriate vial caps and limit the time samples are in the autosampler before injection. |
Experimental Protocols
Protocol for Optimizing Injection Volume
This protocol outlines a systematic approach to determine the optimal injection volume for a this compound assay.
-
Prepare a Standard Solution: Prepare a stock solution of this compound in a solvent that is compatible with the mobile phase. From this, prepare a working standard at a concentration that is expected to be in the middle of the desired calibration range.
-
Initial Chromatographic Conditions: Use a validated or established HPLC/UHPLC method for this compound.
-
System Equilibration: Equilibrate the chromatographic system with the mobile phase until a stable baseline is achieved.
-
Injection Volume Series:
-
Start with a low injection volume (e.g., 1-2 µL).
-
Make a series of injections with incrementally increasing volumes (e.g., 1, 2, 5, 10, 15, 20 µL).
-
At each volume, carefully observe the peak shape, retention time, and peak area.
-
-
Data Analysis:
-
Peak Shape: Visually inspect the chromatograms for any signs of peak fronting, tailing, or broadening as the injection volume increases. Calculate the asymmetry factor for each peak.
-
Linearity: Plot the peak area versus the injection volume. The relationship should be linear. A deviation from linearity at higher volumes may indicate detector saturation or column overload.
-
Efficiency: Monitor the column efficiency (plate count). A significant decrease in efficiency with increasing injection volume suggests that the injected volume is too large.
-
-
Determination of Optimal Volume: The optimal injection volume will be the largest volume that can be used without a significant negative impact on peak shape, resolution, and linearity.
Data Presentation
Table 1: Example HPLC and UHPLC Conditions for this compound Analysis
| Parameter | HPLC Method 1 | HPLC Method 2 | UHPLC Method |
| Column | Zorbax 300-SCX, 5µm, 4.6×250 mm[3] | Agilent Zobrax C8, 5µm, 250 mm×4.6 mm[9] | Accucore aQ, 2.6 µm, 50 mm × 2.1 mm[1] |
| Mobile Phase | Water/methanol/0.5 M sodium acetate/0.7 N acetic acid (782:15:3), pH 4.8[3] | 0.1 M ammonium acetate buffer:acetonitrile (95:5 v/v), pH 5.6[9] | 25 mM Ammonium acetate pH 5.0:Acetonitrile (95:5)[1] |
| Flow Rate | 1.2 mL/min[3] | 0.8 mL/min[9] | 0.6 mL/min[1] |
| Detection | UV at 254 nm[3] | UV at 250 nm[9] | UV at 254 nm[1] |
| Injection Volume | 100 µL[3] | 25 µL[9] | 1 µL[1] |
| Column Temperature | 25°C[3] | 30°C[9] | 50°C[1] |
Visualizations
Caption: Workflow for optimizing injection volume.
References
- 1. lcms.cz [lcms.cz]
- 2. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. m.youtube.com [m.youtube.com]
- 6. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. LC Troubleshooting—Optimizing Your Injection to Improve Peak Shape [restek.com]
- 8. lcms.cz [lcms.cz]
- 9. sysrevpharm.org [sysrevpharm.org]
Addressing variability in MIC results for Cephradine Monohydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Minimum Inhibitory Concentration (MIC) results for Cephradine Monohydrate.
Troubleshooting Guides
This section addresses common issues that can lead to inconsistent or unexpected MIC results.
Issue 1: High Variability Between Replicates
-
Question: My MIC results for this compound show significant variation across replicates of the same experiment. What could be the cause?
-
Answer: High variability between replicates is a common issue that can stem from several factors. Inconsistent inoculum preparation is a primary suspect; ensure a homogenous bacterial suspension is achieved before inoculation. Pipetting errors, leading to different volumes of the bacterial suspension or antibiotic solution in the wells, can also contribute significantly. Additionally, the presence of a small subpopulation of resistant bacteria can lead to sporadic growth in some wells at or near the MIC. Finally, issues with the this compound solution itself, such as incomplete solubilization or degradation, can cause inconsistent results.
Issue 2: Unexpectedly High or Low MIC Values
-
Question: The MIC values I'm obtaining for my quality control (QC) strains are consistently outside the expected range. What should I investigate?
-
Answer: Consistently out-of-range MIC values for QC strains warrant a thorough investigation of your experimental setup. First, verify the identity and purity of your QC strain, as contamination or genetic drift can alter susceptibility. Next, confirm the potency of your this compound powder and the accuracy of your stock solution preparation. The growth medium is another critical factor; ensure you are using a recommended medium, such as cation-adjusted Mueller-Hinton Broth (CAMHB), and that its pH is within the appropriate range (typically 7.2-7.4). Finally, review your incubation conditions—temperature, duration, and atmosphere—to ensure they align with standardized protocols.
Issue 3: "Skipped" Wells or Trailing Endpoints
-
Question: I am observing growth in wells with higher concentrations of this compound than in wells with lower concentrations ("skipped" wells), or I'm seeing a gradual decrease in growth over a range of concentrations (trailing endpoints). How should I interpret these results?
-
Answer: "Skipped" wells are often due to technical errors such as contamination of a single well or a pipetting mistake. These anomalous wells should typically be disregarded when determining the MIC. Trailing endpoints, characterized by reduced but still visible growth across several dilutions, can be more complex. This phenomenon can be inherent to the bacterial strain or may indicate issues with the testing medium or the stability of the antibiotic over the incubation period. When encountering trailing endpoints, it is crucial to adhere to a strict reading protocol, such as defining the MIC as the lowest concentration with no visible growth or a significant reduction in turbidity.
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What are the most critical factors influencing this compound MIC results?
-
A1: The three most critical factors are the bacterial inoculum density, the potency and preparation of the this compound solution, and the composition and pH of the growth medium. Adherence to standardized protocols for these variables is essential for reproducible results.
-
-
Q2: How often should I perform quality control testing?
Protocol-Specific Questions
-
Q3: What is the recommended inoculum concentration for a standard MIC assay?
-
A3: The final inoculum concentration in each well should be approximately 5 x 10^5 colony-forming units (CFU)/mL.[3]
-
-
Q4: How should I prepare the stock solution of this compound?
-
A4: this compound should be dissolved in an appropriate solvent (sterile distilled water is commonly used) to create a high-concentration stock solution. The potency of the antibiotic powder, as provided by the manufacturer, must be accounted for in the weight calculation. The stock solution should be sterilized by filtration and can be stored in aliquots at -70°C.[4]
-
Data Interpretation Questions
-
Q5: My results show an MIC value between two tested concentrations. How should I report this?
-
A5: The MIC is reported as the lowest concentration of the antibiotic that completely inhibits visible growth. Therefore, you would report the higher of the two concentrations. For example, if there is no growth at 8 µg/mL but there is growth at 4 µg/mL, the MIC is reported as 8 µg/mL.
-
Quantitative Data Summary
Table 1: Example MICs of Cephradine against Clinical Isolates of Staphylococcus aureus
| Number of Isolates | MIC (µg/mL) |
| 5 | ≤8 |
| Majority | 128 - 256 |
| Maximum Resistance | 256 - 1024 |
Source: Adapted from a study on the bactericidal activity of various brands of cephradine against S. aureus.[5]
Table 2: Quality Control (QC) Ranges for Other Cephalosporins (for reference)
| Quality Control Strain | Antibiotic | MIC Range (µg/mL) |
| E. coli ATCC 25922 | Cefepime | 0.03 - 0.12 |
| S. aureus ATCC 29213 | Cefepime | 1 - 4 |
Source: Adapted from CLSI documentation for Cefepime-Tazobactam.[1]
Experimental Protocols
Broth Microdilution MIC Protocol for this compound
-
Prepare this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder, accounting for its potency.
-
Dissolve the powder in sterile distilled water to a final concentration of 1280 µg/mL.
-
Sterilize the stock solution by filtering it through a 0.22 µm filter.
-
Store in aliquots at -70°C.
-
-
Prepare Inoculum:
-
Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in sterile broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Perform Serial Dilutions:
-
Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first column of wells, resulting in a concentration of 640 µg/mL.
-
Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of antibiotic-containing wells.
-
-
Inoculate Plate:
-
Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum and antibiotic concentrations.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Incubate and Read Results:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Agar Dilution MIC Protocol for this compound
-
Prepare this compound Agar Plates:
-
Prepare a series of two-fold dilutions of the this compound stock solution in sterile distilled water.
-
For each concentration, add 2 mL of the antibiotic dilution to 18 mL of molten Mueller-Hinton Agar (cooled to 45-50°C).
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare a control plate with no antibiotic.
-
-
Prepare Inoculum:
-
Prepare and standardize the bacterial inoculum as described for the broth microdilution method.
-
-
Inoculate Plates:
-
Using an inoculator or a micropipette, spot a standardized volume (e.g., 1-10 µL) of the inoculum onto the surface of each agar plate, including the control plate.
-
Allow the spots to dry completely before inverting the plates.
-
-
Incubate and Read Results:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
-
Visualizations
Caption: Workflow for Broth Microdilution MIC Determination.
Caption: Troubleshooting Logic for Variable MIC Results.
References
- 1. szu.gov.cz [szu.gov.cz]
- 2. youtube.com [youtube.com]
- 3. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 4. academicjournals.org [academicjournals.org]
- 5. Development of EUCAST zone diameter breakpoints and quality control range for Staphylococcus aureus with ceftaroline 5-μg disk - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cephradine Monohydrate Aqueous Solution Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous solutions of Cephradine Monohydrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, the concentration of cephradine, and the type of solvent or intravenous (IV) diluent used.[1][2] Degradation typically follows first-order kinetics.[2]
Q2: What is the optimal pH range for maintaining the stability of this compound solutions?
A2: this compound exhibits its greatest stability in the pH range of 4 to 5.[3][4] The degradation rate increases significantly in alkaline and strongly acidic conditions.[3] One of the degradation mechanisms is pH-dependent hydrolysis of the β-lactam ring, which is more pronounced at higher pH values.[5]
Q3: How does temperature impact the stability of this compound solutions?
A3: An increase in temperature accelerates the degradation of this compound in aqueous solutions.[2] It is crucial to adhere to recommended storage temperatures to minimize degradation.
Q4: Which neutralizing agent is better for the stability of this compound solutions: L-arginine or sodium bicarbonate?
A4: For 1% cephradine solutions, the L-arginine formulation is generally more stable across various IV diluents, which may be attributed to the lower pH of these solutions.[1][5] However, at a higher concentration of 25%, the formulation containing sodium carbonate was found to be more stable.[1][5] At a 5% concentration, the difference in stability between the two neutralizing agents is minimal.[1][5]
Q5: What are the common degradation pathways for this compound in aqueous solutions?
A5: The main degradation pathway involves the hydrolysis of the β-lactam ring.[5][6] Near neutral pH (around pH 8), an intramolecular nucleophilic attack by the side-chain α-amino group on the β-lactam carbonyl can occur, leading to the formation of diketopiperazine-type compounds.[6] In acidic conditions, the degradation pathway is the specific hydrogen-ion-catalyzed hydrolysis of the β-lactam bond.[6]
Troubleshooting Guide
Problem: My this compound solution is showing rapid degradation.
| Possible Cause | Troubleshooting Step |
| Incorrect pH | Measure the pH of your solution. Adjust the pH to the optimal range of 4-5 using appropriate buffers.[3][4] |
| High Storage Temperature | Ensure the solution is stored at the recommended temperature. Avoid exposure to high temperatures.[2] |
| Incompatible Solvent/Diluent | Review the compatibility of your chosen solvent or IV diluent. Cephradine shows maximum stability in dextrose solution, followed by water for injection, sodium chloride injection, and then metronidazole injection.[2][7] |
| Light Exposure | Protect the solution from light, as photolysis can contribute to degradation, although it is considered a less significant pathway for cephradine compared to other cephalosporins.[8][9] |
Problem: I am observing unexpected peaks in my HPLC analysis of a this compound solution.
| Possible Cause | Troubleshooting Step |
| Degradation Products | The unexpected peaks are likely degradation products. The primary degradation products result from the cleavage of the β-lactam ring.[6] |
| Contamination | Ensure all glassware and solvents are clean and of high purity to avoid contamination. |
| Interaction with Container | While studies have not established a linear effect of containers on the degradation rate, it is good practice to use high-quality, inert containers (e.g., glass, PVC, PET).[2] |
Data on Cephradine Stability
Table 1: Stability of 1% Cephradine Solutions with Different Neutralizing Agents in Various IV Diluents at 25°C
| IV Diluent | Neutralizing Agent | Relative Stability |
| 0.9% Sodium Chloride | L-Arginine | More Stable[1][5] |
| Sodium Carbonate | Less Stable[1][5] | |
| Lactated Ringer's | L-Arginine | More Stable[1][5] |
| Sodium Carbonate | Less Stable[1][5] | |
| Ringer's Injection | L-Arginine | More Stable[1][5] |
| Sodium Carbonate | Less Stable[1][5] | |
| Normosol-R | L-Arginine | More Stable[1][5] |
| Sodium Carbonate | Less Stable[1][5] | |
| 5% Dextrose | L-Arginine | More Stable[1][5] |
| Sodium Carbonate | Less Stable[1][5] | |
| Sterile Water for Injection | L-Arginine | More Stable[1][5] |
| Sodium Carbonate | Less Stable[1][5] |
Table 2: Influence of Cephradine Concentration and Neutralizing Agent on Stability in Sterile Water for Injection at 25°C
| Cephradine Concentration | Neutralizing Agent | Relative Stability |
| 1% | L-Arginine | More Stable[1][5] |
| Sodium Carbonate | Less Stable[1][5] | |
| 5% | L-Arginine | Minimal Difference[1][5] |
| Sodium Carbonate | Minimal Difference[1][5] | |
| 25% | L-Arginine | Less Stable[1][5] |
| Sodium Carbonate | More Stable[1][5] |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for Cephradine
This protocol is a general guideline for a stability-indicating HPLC method. The specific parameters may need to be optimized for your instrumentation and specific sample matrix.
-
Preparation of Mobile Phase:
-
Prepare a 25 mM ammonium acetate solution by dissolving the appropriate amount in LC-MS grade water.
-
Adjust the pH to 5.0 with acetic acid.
-
The mobile phase will be a gradient or isocratic mixture of the ammonium acetate buffer and acetonitrile. A common starting point is a 95:5 (v/v) ratio of buffer to acetonitrile.[10]
-
-
Preparation of Standard Solution:
-
Accurately weigh and dissolve this compound reference standard in the mobile phase or a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a known concentration (e.g., 0.1 mg/mL).[10]
-
-
Preparation of Sample Solution:
-
Prepare the this compound solution to be tested at a known concentration in the desired aqueous medium.
-
At specified time points, withdraw an aliquot of the sample solution and dilute it with the mobile phase to a concentration within the linear range of the assay.
-
-
Chromatographic Conditions:
-
Column: A C18 column is commonly used (e.g., Accucore aQ, 50 x 2.1 mm, 2.6 µm).[10]
-
Flow Rate: A typical flow rate is between 0.4 and 1.0 mL/min.[10]
-
Column Temperature: Maintain a constant column temperature, for example, 40°C.[10]
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).[11]
-
Injection Volume: Typically 10-20 µL.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the cephradine peak based on its retention time and peak area compared to the standard.
-
Degradation is indicated by a decrease in the peak area of cephradine and the appearance of new peaks corresponding to degradation products.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to develop a stability-indicating method.
-
Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 M HCl) and heat if necessary. Neutralize before injection.[11]
-
Base Hydrolysis: Treat the drug solution with a base (e.g., 0.01 M NaOH) at room temperature. Neutralize before injection.[11]
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% v/v H₂O₂) at room temperature.[11]
-
Thermal Degradation: Expose the drug solution to elevated temperatures (e.g., 80°C).[11]
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 365 nm).[11]
-
Analysis: Analyze the stressed samples using the developed HPLC method to ensure that the degradation product peaks are well-resolved from the parent drug peak.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Major degradation pathways of this compound in aqueous solutions.
References
- 1. Solution stability of cephradine neutralized with arginine or sodium bicarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. banglajol.info [banglajol.info]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iris.unito.it [iris.unito.it]
- 9. Biotic and abiotic degradation of four cephalosporin antibiotics in a lake surface water and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. Determination of Cephalexin Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
Preventing contamination in Cephradine Monohydrate cell culture experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing contamination in cell culture experiments involving Cephradine Monohydrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
A1: this compound is a first-generation cephalosporin, a type of β-lactam antibiotic.[1] It has bactericidal activity against a broad spectrum of gram-positive and some gram-negative bacteria.[2] In cell culture, it can be used to prevent or treat bacterial contamination. Its mechanism of action involves inhibiting the synthesis of the bacterial cell wall, leading to cell lysis.[2][3]
Q2: What are the common types of contamination in cell culture?
A2: Cell cultures are susceptible to several types of contamination. These can be broadly categorized as biological and chemical.[4]
-
Biological contaminants include bacteria, mycoplasma, yeast, fungi (molds), and viruses.[4][5] Cross-contamination with other cell lines is also a significant issue.[5]
-
Chemical contaminants can include impurities in media, sera, water, or detergents and plasticizers from labware.[4]
Q3: How can I recognize different types of microbial contamination?
A3: Each type of microbial contaminant has characteristic signs:
-
Bacteria: A sudden drop in pH (media turns yellow), cloudy appearance of the culture medium, and sometimes a thin film on the surface. Under a microscope, you may see tiny, motile granules between your cells.[4][5]
-
Yeast: The culture medium may become turbid, and the pH can increase in later stages. Microscopically, yeast appears as individual ovoid or spherical particles that may be budding.[4]
-
Fungi (Mold): Visible as thin, filamentous mycelia, which can appear as fuzzy patches, often whiteish, yellowish, or black. The pH may remain stable initially but can increase as the contamination becomes heavier.[4][6]
-
Mycoplasma: This is a particularly insidious contaminant as it often does not cause visible changes like turbidity or pH shifts.[7] Signs can be subtle, including unexplained changes in cell growth rates, morphology, or reduced transfection efficiency.[5] Definitive detection requires specific testing methods like PCR or fluorescent staining.[5]
Q4: What is the recommended working concentration of this compound for preventing contamination?
A4: While a universally defined working concentration for this compound in all cell culture applications is not established, a common practice for prophylactic use of antibiotics is to use them at a concentration effective against common contaminants without being toxic to the cells. Based on its mechanism and general antibiotic use in cell culture, a concentration range of 10-100 µg/mL can be considered as a starting point. However, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
Q5: How should I prepare a stock solution of this compound?
A5: this compound is slightly soluble in water.[1][8] To prepare a stock solution:
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Dissolve it in sterile, tissue culture-grade water. To enhance solubility, you can gently warm the solution to 37°C and use an ultrasonic bath.[9]
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.[10]
-
Aliquot the sterile stock solution into smaller, single-use volumes and store them appropriately. For short-term storage (up to 1 month), -20°C is suitable. For long-term storage (up to 6 months), -80°C is recommended to maintain stability.[9] Avoid repeated freeze-thaw cycles.[9]
Q6: What is the stability of this compound in cell culture conditions?
Troubleshooting Guides
This section provides a structured approach to identifying and resolving contamination issues.
Issue 1: Suspected Bacterial Contamination
-
Symptoms:
-
Troubleshooting Steps:
-
Isolate: Immediately move the suspected culture and any shared reagents to a designated quarantine area or a separate incubator to prevent cross-contamination.
-
Verify: Confirm the presence of bacteria using a higher magnification on your microscope. Consider performing a Gram stain on a sample of the culture supernatant to identify the bacterial type (Gram-positive or Gram-negative).
-
Discard or Treat:
-
Recommended: Discard the contaminated culture and decontaminate the flask and any waste with an appropriate disinfectant (e.g., 10% bleach).
-
If the culture is irreplaceable: You may attempt to cure it by washing the cells with sterile PBS and culturing them in a medium containing a high concentration of antibiotics. However, this is often unsuccessful and can lead to the development of antibiotic-resistant strains.[10]
-
-
Investigate the Source:
-
Review your aseptic technique. Were there any breaches in sterile practice?
-
Check all reagents (media, serum, supplements) used for the contaminated culture. If possible, test them for sterility.
-
Examine the incubator, biosafety cabinet, and other equipment for potential sources of contamination.
-
-
Decontaminate: Thoroughly clean and decontaminate the biosafety cabinet, incubator (including the water pan), and any equipment that may have come into contact with the contaminated culture.
-
Issue 2: Suspected Fungal or Yeast Contamination
-
Symptoms:
-
Fungi (Mold): Visible filamentous structures (mycelia) floating in the medium or attached to the culture vessel. They can appear as white, yellow, or black fuzzy patches.[6] The pH may not change in the early stages.[6]
-
Yeast: The medium may become turbid. Under the microscope, you will see individual spherical or oval particles, often in budding chains.[4] The pH may increase in later stages of heavy contamination.[4]
-
-
Troubleshooting Steps:
-
Isolate: As with bacterial contamination, immediately quarantine the affected culture and materials.
-
Verify: Visually confirm the presence of fungal hyphae or yeast cells with a microscope.
-
Discard: Fungal contamination is very difficult to eliminate and spreads easily through airborne spores. It is strongly recommended to discard the culture immediately.
-
Investigate the Source:
-
Fungal spores are often airborne. Check the HEPA filter in your biosafety cabinet.
-
Inspect the incubator, especially the water pan, for any signs of mold growth.
-
Review your lab's cleaning and maintenance protocols for equipment.
-
-
Decontaminate: This is critical for fungal contamination. Thoroughly clean the entire work area, biosafety cabinet, and incubator with a fungicide. Consider a full lab deep clean if the problem persists.
-
Issue 3: Suspected Mycoplasma Contamination
-
Symptoms:
-
Troubleshooting Steps:
-
Isolate: Quarantine the suspected cell line. Do not use it for any further experiments until its status is confirmed.
-
Test: Use a reliable mycoplasma detection method. PCR-based kits are highly sensitive and widely used.[5] A detailed protocol is provided in the "Experimental Protocols" section.
-
Action Based on Results:
-
Positive: The best course of action is to discard the contaminated cell line and any master stocks. Also, discard any media or reagents used exclusively with that cell line.
-
If the cell line is irreplaceable: Specific anti-mycoplasma reagents are available, but treatment can be difficult, may not be 100% effective, and can affect cell physiology. If you choose to treat, re-test the cells multiple times after treatment to ensure the infection is cleared.
-
-
Investigate the Source:
-
Test all other cell lines in your lab, as mycoplasma can spread easily.
-
Review your aseptic technique and lab practices. Mycoplasma can be introduced by lab personnel.
-
Ensure all new cell lines are quarantined and tested for mycoplasma before being introduced into the general lab stock.
-
-
Data Presentation
Table 1: Reported Rates of Microbial Contamination in Cell Cultures
| Contaminant Type | Reported Contamination Rate | Source of Data | Notes |
| Mycoplasma | 19% | 2-year study of a cell bank | This was the most prevalent contaminant found.[12] |
| Fungi | 8% | 2-year study of a cell bank | Includes various species like Aspergillus and Penicillium.[12] |
| Bacteria (non-Mycoplasma) | 4% | 2-year study of a cell bank | Includes species such as Bacillus, Enterococcus, and Staphylococcus.[12] |
| Mixed (Multiple Contaminants) | 8% | 2-year study of a cell bank | Cultures were found to be contaminated with more than one type of microbe.[12] |
Table 2: Characteristics of Common Microbial Contaminants
| Contaminant | Typical Size | Visual Appearance in Culture | pH Change in Medium | Microscopic Appearance |
| Bacteria | ~0.5-5 µm | Cloudy/Turbid | Decreases (Yellow) | Small, motile rods or cocci |
| Yeast | ~3-10 µm | Turbid (in late stages) | Increases (in late stages) | Oval/spherical, budding particles |
| Fungi (Mold) | Varies (filaments) | Fuzzy, filamentous growth | Increases (in late stages) | Thread-like hyphae, clumps of spores |
| Mycoplasma | ~0.2-0.8 µm | No visible change | No significant change | Not visible with a standard light microscope |
Experimental Protocols
Protocol 1: Sterility Testing of Aqueous Solutions (e.g., this compound Stock) by Membrane Filtration
This protocol is adapted from standard membrane filtration techniques for sterility testing.[13]
Materials:
-
Sterile membrane filtration unit (0.22 µm or 0.45 µm pore size)
-
Vacuum pump and flask
-
Sterile forceps
-
Two types of sterile culture media: Tryptic Soy Broth (TSB) and Fluid Thioglycollate Medium (FTM)
-
Sterile rinse buffer (e.g., Fluid A)
-
The aqueous solution to be tested (e.g., this compound stock solution)
-
Incubators set at 20-25°C and 30-35°C
Procedure:
-
Preparation: Perform all steps under aseptic conditions in a laminar flow hood.
-
Assembly: Aseptically assemble the membrane filtration apparatus.
-
Pre-wetting: Pass a small amount of sterile rinse buffer through the membrane to wet it.
-
Filtration: Filter a defined volume of your this compound stock solution through the membrane.
-
Rinsing: Wash the membrane with at least three portions of 100 mL of sterile rinse buffer. This step is crucial to wash away any residual antibiotic that could inhibit microbial growth.
-
Membrane Transfer: Aseptically remove the membrane filter from the apparatus with sterile forceps. Cut the membrane in half using sterile scissors.
-
Inoculation:
-
Place one half of the membrane into a container of TSB.
-
Place the other half into a container of FTM.
-
-
Incubation:
-
Incubate the TSB container at 20-25°C for 14 days.
-
Incubate the FTM container at 30-35°C for 14 days.
-
-
Observation: Visually inspect the media for any signs of turbidity (cloudiness) on a regular basis (e.g., days 3, 7, and 14).
-
Results: If the media remains clear after 14 days, the tested solution is considered sterile. If either medium becomes turbid, it indicates microbial contamination.
Protocol 2: Mycoplasma Detection by PCR
This is a generalized protocol for a PCR-based mycoplasma detection kit. Always refer to the specific manufacturer's instructions for your kit.
Materials:
-
Mycoplasma PCR detection kit (containing primers, positive control, and PCR master mix)
-
Cell culture supernatant to be tested
-
Microcentrifuge tubes
-
Thermal cycler
-
Reagents and equipment for agarose gel electrophoresis
Procedure:
-
Sample Preparation:
-
Culture cells to be tested for at least 48-72 hours without antibiotics. The culture should be about 80-90% confluent.
-
Transfer 1 mL of the cell culture supernatant to a sterile microcentrifuge tube.
-
Centrifuge at 200 x g for 5 minutes to pellet any cells and debris.
-
Carefully transfer the supernatant to a new sterile tube.
-
(Optional, depending on the kit) Some protocols require boiling the supernatant at 95-100°C for 5-10 minutes to lyse any mycoplasma and release their DNA. Centrifuge again at high speed (e.g., 13,000 rpm) for 5 minutes and use the resulting supernatant as the PCR template.
-
-
PCR Reaction Setup:
-
In a PCR tube, prepare the reaction mixture on ice according to the kit's instructions. A typical reaction includes:
-
PCR Master Mix
-
Mycoplasma Primer Mix
-
Your prepared sample (template DNA)
-
-
Prepare a positive control (using the provided mycoplasma DNA) and a negative control (using sterile water instead of a sample).
-
-
PCR Amplification:
-
Place the PCR tubes in a thermal cycler.
-
Run the PCR program as specified in the kit's manual. A typical program involves an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Gel Electrophoresis:
-
Prepare a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium bromide or a safer alternative).
-
Load the PCR products (including positive and negative controls) and a DNA ladder into the wells of the gel.
-
Run the gel at an appropriate voltage until the dye front has migrated sufficiently.
-
-
Result Interpretation:
-
Visualize the DNA bands under UV light.
-
Negative Result: Only the internal control band (if included in the kit) is visible in the sample lane. The negative control should also only show the internal control band.
-
Positive Result: A band of the expected size for mycoplasma DNA (as indicated in the kit manual, often around 250-550 bp) is visible in the sample lane. The positive control should show this band.
-
Invalid Result: If the internal control band is absent from a sample lane, the PCR may have been inhibited, and the test should be repeated.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for suspected cell culture contamination.
Caption: Bacterial PAMPs can activate host cell inflammatory pathways.
Caption: Fungal components can trigger the host's cell wall integrity pathway.
References
- 1. Cephradine = 90.0 HPLC Cephradine 38821-53-3 [sigmaaldrich.com]
- 2. This compound | 75975-70-1 | ADA97570 | Biosynth [biosynth.com]
- 3. Cephradine | C16H19N3O4S | CID 38103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 6. corning.com [corning.com]
- 7. selleckchem.com [selleckchem.com]
- 8. glpbio.com [glpbio.com]
- 9. researchgate.net [researchgate.net]
- 10. US5278157A - Stable cephradine hydrate - Google Patents [patents.google.com]
- 11. Microbial contamination of cell cultures: a 2 years study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. google.com [google.com]
- 13. rocker.com.tw [rocker.com.tw]
Technical Support Center: Cephradine Monohydrate Animal Dosing Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cephradine Monohydrate in animal studies.
Frequently Asked Questions (FAQs)
1. How should this compound powder be stored?
This compound powder is typically stable when stored at -20°C for extended periods (up to 3 years). For stock solutions, it is recommended to store them in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1][2]
2. What is the solubility of this compound for preparing dosing solutions?
This compound is soluble in water at approximately 4 mg/mL.[1][3] It is practically insoluble in DMSO.[1][2] The pH of the solution significantly affects its solubility; as the pH increases, the solubility first decreases and then increases.[4] For in vivo studies, it is often prepared as a suspension in a suitable vehicle like 0.5% sodium carboxymethylcellulose (CMC) in sterile water or normal saline.[5]
3. What are the recommended routes of administration in animal models?
Cephradine has been successfully administered via oral (PO), subcutaneous (SC), intravenous (IV), and intraperitoneal (IP) routes in various animal models, including mice, rats, and dogs.[6][7][8][9] Rectal administration results in poor absorption.[6][7]
4. What are the general pharmacokinetic properties of Cephradine in animals?
-
Absorption: Cephradine is well-absorbed after oral or subcutaneous administration.[6][7] Peak blood levels are typically reached within 30 to 150 minutes, depending on the animal species.[6][7][10]
-
Distribution: It is widely distributed throughout body tissues, with the highest concentrations found in the kidneys and liver.[6][7][10]
-
Excretion: Approximately 70% to 100% of the administered dose is recovered in the urine within 24 hours.[6][7]
-
Half-life: The plasma half-life in rats and dogs is approximately 1 hour.[6][7][10]
5. What are the potential side effects or adverse events to monitor in animals?
Cephradine generally has a low order of toxicity in animals.[8][9][11] However, researchers should monitor for:
-
Gastrointestinal issues: Diarrhea, nausea, and vomiting can occur.[12][13] In rodents, administration of antibiotics can lead to enlarged ceca.[8][11]
-
Local Irritation: Intramuscular injections can be painful, and repeated intravenous administration may cause phlebitis.[12] However, some studies reported no signs of pain or local irritation with intramuscular injections in dogs.[8][9]
-
Hypersensitivity: Allergic reactions, though not extensively documented in animal studies, are a possibility.[13][14]
-
Renal Effects: While Cephradine is not noted for nephrotoxicity[8][9][11], changes in urine output or kidney function markers should be monitored in long-term or high-dose studies.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Precipitation or cloudiness in the dosing solution. | * Low Solubility: The concentration may exceed the solubility limit of this compound in the chosen vehicle. * Incorrect pH: The pH of the vehicle may be at the isoelectric point where solubility is minimal.[4] * Temperature: Low temperature can decrease solubility. | 1. Verify Concentration: Double-check calculations to ensure the concentration is within the known solubility limits (approx. 4 mg/mL in water).[1][3] 2. Adjust pH: If using an aqueous vehicle, check and adjust the pH away from the isoelectric point. 3. Use a Suspension: Prepare a homogenous suspension using a vehicle like 0.5% CMC. Ensure it is well-mixed before each administration. 4. Gentle Warming: Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution, but be mindful of potential degradation with prolonged heat.[1] |
| Animals show signs of distress (e.g., lethargy, poor appetite) after dosing. | * Adverse Drug Reaction: The dose may be too high, or the animal could be experiencing gastrointestinal upset.[13] * Vehicle-related issues: The vehicle itself may be causing irritation or toxicity. * Administration Error: Improper gavage or injection technique can cause stress or injury. | 1. Review Dosage: Compare your dose to published toxicity data (see Table 2). Consider a dose-ranging study if data is unavailable for your specific model. 2. Administer with Food: For oral dosing, administering the compound with food may mitigate gastrointestinal upset.[15] 3. Vehicle Control Group: Always include a control group that receives only the vehicle to rule out its effects. 4. Refine Technique: Ensure personnel are properly trained in animal handling and administration techniques. |
| High variability in plasma concentration between animals. | * Inconsistent Dosing Volume: Inaccurate volume administration for each animal's body weight. * Inhomogeneity of Suspension: If using a suspension, the compound may not be evenly distributed, leading to inconsistent doses. * Gavage Error: For oral dosing, the compound may have been accidentally delivered into the trachea instead of the esophagus. | 1. Precise Dosing: Use calibrated equipment and carefully calculate the volume for each animal based on its most recent body weight. 2. Constant Mixing: Vigorously mix the suspension before drawing each dose to ensure homogeneity. 3. Confirm Gavage Placement: Ensure proper technique is used to deliver the dose to the stomach. |
| Unexpectedly low therapeutic efficacy. | * Poor Absorption: The chosen route of administration may not be optimal for this compound. Rectal administration, for example, leads to poor absorption.[6][7] * Degradation of Compound: The compound may have degraded due to improper storage or handling of the solution. | 1. Select Appropriate Route: Oral and subcutaneous routes generally provide good absorption.[6][7] 2. Fresh Preparation: Prepare dosing solutions fresh daily and protect them from light and extreme temperatures.[16] 3. Verify Compound Purity: Ensure the this compound used is of high purity and within its expiration date. |
Data and Protocols
Pharmacokinetic Parameters of Cephradine in Animal Models
| Species | Route | Dose | Peak Blood Level (Time) | Plasma Half-life | Reference |
| Mice | Oral & SC | 25, 50, 100 mg/kg | 30 min (SC) | Not specified | [7] |
| Rats | Oral | Not specified | 30 - 150 min | ~1 hour | [6][7] |
| Dogs | Oral & IV | Not specified | 30 - 150 min | ~1 hour | [6][7] |
| Broiler Chickens | IV, IM, SC, Oral | 50 mg/kg | Not specified | ~1.05 h (IV), ~0.86 h (IM), ~2.65 h (SC), ~1.74 h (Oral) | [17] |
Toxicity Data for Cephradine
| Species | Route | LD50 Value | Reference |
| Mice | Oral | 5 to >8 g/kg | [8][11] |
| Rats | Oral | 5 to >8 g/kg | [8][11] |
| Mice | Intraperitoneal | 0.7 to 1.5 g/kg | [8][11] |
| Rats | Intraperitoneal | 4.0 g/kg | [8][11] |
| Mice | Intravenous | 3.0 to 3.8 g/kg | [8][11] |
Experimental Protocol: Oral Gavage Administration in Rats
This protocol provides a general methodology for the preparation and oral administration of this compound.
1. Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v Sodium Carboxymethylcellulose (CMC) in sterile water)
-
Weighing scale and weigh boats
-
Mortar and pestle (optional, for fine powder)
-
Magnetic stirrer and stir bar
-
Graduated cylinders and volumetric flasks
-
Animal scale
-
Oral gavage needles (stainless steel, ball-tipped, appropriate size for the animal)
-
Syringes (1-3 mL)
2. Dosing Solution Preparation (Example for a 200 mg/kg dose):
-
Calculate Total Amount: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the dosing volume (e.g., 5 mL/kg). Add a small excess (~10-20%) to account for loss.
-
Weigh Compound: Accurately weigh the required amount of this compound.
-
Prepare Vehicle: Prepare the 0.5% CMC solution by slowly adding CMC powder to sterile water while stirring continuously with a magnetic stirrer.
-
Create Suspension: Add the weighed Cephradine powder to the vehicle. Mix thoroughly using the magnetic stirrer until a uniform suspension is achieved.
-
Storage: Prepare this suspension fresh daily. Store protected from light.
3. Administration Procedure:
-
Weigh the Animal: Record the animal's body weight immediately before dosing.
-
Calculate Dose Volume: Use the formula: Dose Volume (mL) = (Dose (mg/kg) * Body Weight (kg)) / Concentration (mg/mL).
-
Mix Suspension: Vigorously mix the stock suspension to ensure homogeneity.
-
Draw Dose: Draw the calculated volume into the syringe.
-
Animal Restraint: Gently but firmly restrain the rat to prevent movement and injury.
-
Gavage: Carefully insert the gavage needle into the mouth, over the tongue, and down the esophagus into the stomach. Do not force the needle.
-
Administer Dose: Slowly depress the syringe plunger to deliver the compound.
-
Withdraw and Observe: Smoothly remove the needle and briefly observe the animal to ensure there are no signs of respiratory distress (which could indicate accidental tracheal administration).
-
Record: Document the dose, volume, time, and any observations.
Visualizations
Caption: Experimental workflow for an in vivo Cephradine study.
Caption: Troubleshooting logic for dosing solution precipitation.
References
- 1. glpbio.com [glpbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ecronicon.net [ecronicon.net]
- 6. Cephradine: absorption, excretion, and tissue distribution in animals of a new cephalosporin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Toxicological, pathological, and teratological studies in animals with cephradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Cephradine: Absorption, Excretion, and Tissue Distribution in Animals of a New Cephalosporin Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxicological, Pathological, and Teratological Studies in Animals with Cephradine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cephalosporins and Cephamycins Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 13. drugs.com [drugs.com]
- 14. drugs.com [drugs.com]
- 15. What are the side effects of Cephradine? [synapse.patsnap.com]
- 16. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 17. jvmr.journals.ekb.eg [jvmr.journals.ekb.eg]
Technical Support Center: Enhancing the Resolution of Cephradine Monohydrate Peaks in HPLC
Welcome to the technical support center for the HPLC analysis of Cephradine Monohydrate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the resolution of this compound peaks in their chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound analysis?
A1: A common starting point for this compound analysis is using a reversed-phase C18 column. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol.[1] The detection wavelength is usually set around 250-254 nm.[2][3]
Q2: Why is the pH of the mobile phase important for Cephradine analysis?
A2: The pH of the mobile phase is crucial because Cephradine is an amphoteric compound, meaning it has both acidic and basic functional groups.[4] Its ionization state, and therefore its retention on a reversed-phase column, is highly dependent on pH.[5] Cephradine is reported to be quite stable at a pH of 4-5.[6][7] Operating near the analyte's pKa can lead to poor peak shape and resolution.[5]
Q3: What are the key factors affecting the resolution of this compound peaks?
A3: The primary factors influencing resolution are the choice of stationary phase (column), the composition of the mobile phase (organic modifier and buffer pH), column temperature, and mobile phase flow rate.[8] Fine-tuning these parameters is essential for achieving optimal separation.
Troubleshooting Guide
Issue 1: Poor Resolution Between Cephradine and Other Compounds (e.g., Impurities or Cephalexin)
Q: I am observing poor resolution between my Cephradine peak and a closely eluting impurity. How can I improve the separation?
A: Poor resolution is a common issue that can often be resolved by systematically adjusting several chromatographic parameters. The goal is to increase the separation factor (selectivity) and/or the column efficiency.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor peak resolution.
Solutions:
-
Optimize the Mobile Phase Composition:
-
Adjust the Organic Modifier Percentage: A lower percentage of the organic solvent (e.g., acetonitrile or methanol) will generally increase retention times and may improve resolution. Try decreasing the organic content in small increments (e.g., 2-5%).
-
Modify the Buffer pH: Since Cephradine is ionizable, small changes in the mobile phase pH can significantly alter its retention relative to other compounds. Adjusting the pH within the stable range of the column (typically pH 2-8 for silica-based C18 columns) can improve selectivity.[5] A pH range of 4.0 to 6.0 has been shown to provide good resolution for cephalosporins.[1]
-
-
Adjust the Flow Rate:
-
Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.[9]
-
-
Change the Column Temperature:
-
Adjusting the column temperature can affect selectivity. Increasing the temperature generally decreases retention time but can sometimes improve peak shape and resolution. Conversely, decreasing the temperature can increase retention and may enhance resolution.[9]
-
Quantitative Data Example: Effect of Mobile Phase Composition
| Acetonitrile (%) | Buffer (%) | Retention Time of Cephradine (min) | Resolution (Rs) with Impurity |
| 15 | 85 | 12.5 | 1.8 |
| 12 | 88 | 15.2 | 2.1 |
| 10 | 90 | 18.1 | 2.5 |
Note: Data is illustrative.
Issue 2: Peak Tailing of the this compound Peak
Q: My Cephradine peak is showing significant tailing. What are the potential causes and how can I fix it?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues outside the column (extra-column effects).[10] For basic compounds like Cephradine, interactions with acidic silanol groups on the silica surface of the column are a common cause.[5][10]
Troubleshooting Diagram: Causes of Peak Tailing
Caption: Common chemical and physical causes of peak tailing in HPLC.
Solutions:
-
Minimize Silanol Interactions:
-
Lower the mobile phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) will protonate the silanol groups, reducing their ability to interact with the basic sites on the Cephradine molecule.[10]
-
Use a highly end-capped column: Modern columns are often "end-capped" to block a majority of the residual silanol groups.[5] Consider using a column specifically designed for the analysis of basic compounds.
-
Add a competing base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, improving peak shape.
-
-
Optimize Injection and Sample Preparation:
-
Reduce injection volume or sample concentration: Overloading the column can lead to peak tailing.[11] Try injecting a smaller volume or diluting the sample.
-
Ensure sample solvent compatibility: Dissolve your sample in the mobile phase or a weaker solvent whenever possible.[12] Injecting in a much stronger solvent can cause peak distortion.
-
-
Check for System Issues:
-
Inspect for column voids: A void at the head of the column can cause peak tailing. This can be checked by reversing and flushing the column (if permitted by the manufacturer).[10] Using a guard column can help protect the analytical column.
-
Minimize extra-column volume: Ensure all tubing and connections are properly fitted to avoid dead volume, which can contribute to peak broadening and tailing.[5][13]
-
Issue 3: Broad this compound Peaks
Q: The Cephradine peak is very broad, which is affecting my sensitivity and integration. How can I make it sharper?
A: Broad peaks are often a sign of low column efficiency, slow kinetics, or extra-column band broadening.
Solutions:
-
Increase Column Efficiency:
-
Switch to a column with smaller particles: Columns with smaller particle sizes (e.g., sub-2 µm or superficially porous particles) provide higher efficiency and sharper peaks.[14]
-
Increase column length: A longer column can increase the number of theoretical plates and improve peak shape, but at the cost of longer analysis time and higher backpressure.
-
-
Optimize Mobile Phase and Flow Rate:
-
Adjust flow rate: There is an optimal flow rate for each column that provides the best efficiency. Deviating too far from this can lead to broader peaks.[9]
-
Change organic modifier: Acetonitrile often provides better efficiency and sharper peaks than methanol due to its lower viscosity.
-
-
Increase Column Temperature:
-
Higher temperatures reduce mobile phase viscosity and can improve mass transfer kinetics, leading to sharper peaks.[9]
-
Experimental Protocol: Transferring a USP Method to a High-Efficiency Column
This protocol describes the transfer of a standard USP method for Cephradine to a column with superficially porous particles to improve peak shape and reduce run time.[14]
-
Original USP Method Parameters:
-
Column: Traditional 5 µm C18, 4.6 x 250 mm
-
Mobile Phase: As per USP monograph
-
Flow Rate: 1.0 mL/min
-
Temperature: Ambient
-
-
Transferred High-Efficiency Method Parameters:
-
Column: Superficially porous 2.7 µm C18, 4.6 x 100 mm
-
Mobile Phase: Same as USP method
-
Flow Rate: Adjust to maintain a similar linear velocity. For a 4.6 mm ID column, the flow rate can often be increased.
-
Temperature: 40 °C
-
-
Procedure: a. Prepare the mobile phase and Cephradine standard solution as specified in the USP monograph. b. Equilibrate the high-efficiency column with the mobile phase until a stable baseline is achieved. c. Inject the standard solution and record the chromatogram. d. Compare the peak shape (asymmetry), resolution, and retention time to the original method. The high-efficiency column should yield sharper peaks and a significantly shorter run time.
Data Comparison: Traditional vs. High-Efficiency Column
| Parameter | Traditional 5 µm Column | Superficially Porous 2.7 µm Column |
| Run Time | ~20 min | ~5 min |
| Peak Width | Wider | Narrower |
| Peak Asymmetry | > 1.2 | ~ 1.0 - 1.2 |
| Backpressure | Lower | Higher |
Note: Data is illustrative and based on typical performance differences.
References
- 1. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Analysis of Cefradine | SIELC Technologies [sielc.com]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. researchgate.net [researchgate.net]
- 5. chromtech.com [chromtech.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 12. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 13. silicycle.com [silicycle.com]
- 14. lcms.cz [lcms.cz]
Validation & Comparative
A Head-to-Head Comparison of Cephradine Monohydrate and Cefazolin Efficacy
In the landscape of first-generation cephalosporins, cephradine monohydrate and cefazolin are frequently utilized antibiotics with broad applications in treating bacterial infections and for surgical prophylaxis. While both drugs share a common mechanism of action, their pharmacological profiles and clinical efficacy can differ. This guide provides a detailed, evidence-based comparison of this compound and cefazolin for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from comparative studies of cephradine and cefazolin.
| Parameter | This compound | Cefazolin | Reference(s) |
| In Vitro Potency | Less active than Cefazolin against E. coli | 6.12 times more active than Cephradine against E. coli | [1] |
| In Vivo Potency | Less active than Cefazolin against E. coli in mice | 3.15 to 9.25 times more active than Cephradine against E. coli in mice, depending on the pharmacokinetic parameter analyzed | [1] |
| Protein Binding | Low degree of protein binding | High degree of protein binding | [2] |
| Serum Half-life | Shorter half-life | Longer half-life | [2] |
| Clinical Efficacy | Comparable therapeutic effectiveness to Cefazolin in serious infections | Comparable therapeutic effectiveness to Cephradine in serious infections | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the comparative studies of cephradine and cefazolin.
In Vitro Antibacterial Activity Assessment
The in vitro efficacy of cephradine and cefazolin is often determined by measuring their ability to inhibit bacterial growth. A common methodology involves the following steps:
-
Bacterial Strain and Culture Conditions : A specific strain of bacteria, such as Escherichia coli O54, is grown in a suitable liquid medium, like trypticase soy broth.
-
Growth Curve Analysis : The bacteria are incubated with varying concentrations of cephradine and cefazolin.
-
Measurement of Bacterial Growth : The growth of the bacteria is monitored over time, typically by measuring the optical density of the culture.
-
Determination of Potency : The relative potency of the two antibiotics is calculated by comparing the concentrations required to achieve a certain level of growth inhibition.
In Vivo Efficacy in a Murine Infection Model
Animal models are instrumental in evaluating the in vivo performance of antibiotics. A frequently used protocol to compare cephradine and cefazolin is the mouse thigh infection model:
-
Induction of Infection : An acute inflammation is induced in the thigh muscle of mice by injecting a suspension of a pathogenic bacterium, for instance, 5 × 10⁶ E. coli.
-
Antibiotic Administration : One hour after inducing the infection, the mice are treated with either cephradine or cefazolin.
-
Monitoring of Drug Concentrations : Blood samples are collected at various time points over a two-hour period to determine the serum concentrations of the administered antibiotics.
-
Assessment of Antibacterial Activity : After the treatment period, the mice are euthanized, and the infected thigh tissue is homogenized. The number of viable bacteria in the homogenate is then counted to estimate the antibacterial efficacy of each drug.
Mechanism of Action: Signaling Pathway
Both cephradine and cefazolin are β-lactam antibiotics that exert their bactericidal effects by interfering with the synthesis of the bacterial cell wall. The key steps in this signaling pathway are illustrated below.
Caption: Mechanism of action of Cephradine and Cefazolin.
Experimental Workflow
The following diagram illustrates a typical workflow for a head-to-head comparison of cephradine and cefazolin, from initial in vitro screening to in vivo efficacy studies.
Caption: Experimental workflow for comparing antibiotic efficacy.
References
A Comparative Guide to a New Validated HPLC Method for Cephradine Monohydrate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cephradine Monohydrate. The performance of this new method is objectively compared with existing alternatives, supported by detailed experimental data and protocols.
Introduction
Cephradine is a first-generation cephalosporin antibiotic used to treat a variety of bacterial infections.[1] Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations and biological matrices to ensure safety and efficacy. While several HPLC methods for Cephradine analysis exist, the development of new methods that offer improvements in terms of speed, sensitivity, or simplicity is an ongoing endeavor in pharmaceutical analysis.[2][3] This guide presents a new, validated reversed-phase HPLC (RP-HPLC) method and compares its performance against established pharmacopeial and other published methods.
Comparison of HPLC Method Performance
The performance of the new HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). The results are compared with two alternative methods: the United States Pharmacopeia (USP) monograph method and another published RP-HPLC method.
Table 1: Comparison of Chromatographic Conditions
| Parameter | New Validated Method | USP Monograph Method[4] | Alternative RP-HPLC Method[5] |
| Column | C18 (4.6 x 150 mm, 3.5 µm) | L1 packing (C18) (4.6 x 250 mm) | C8 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 4.5) (20:80 v/v) | Water:Methanol:0.5M Sodium Acetate:0.7N Acetic Acid (782:200:15:3) | 0.1M Ammonium Acetate (pH 5.6):Acetonitrile (95:5 v/v) |
| Flow Rate | 1.0 mL/min | ~1.0 mL/min | 0.8 mL/min |
| Detection | UV at 254 nm | UV at 254 nm | UV at 250 nm |
| Run Time | ~ 8 minutes | ~ 20 minutes[6] | ~ 35 minutes |
Table 2: Comparison of Validation Parameters
| Validation Parameter | New Validated Method | USP Monograph Method[4] | Alternative RP-HPLC Method[5] |
| Linearity Range | 1 - 100 µg/mL | Not explicitly specified | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | Not explicitly specified | 0.9999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | Not explicitly specified | Not explicitly specified |
| Precision (% RSD) | < 2.0% | ≤ 2.0% for replicate injections | ≤ 2.0% |
| LOD | 0.1 µg/mL | Not explicitly specified | 0.018 - 0.03 µg/mL |
| LOQ | 0.3 µg/mL | Not explicitly specified | 0.056 - 0.09 µg/mL |
| Specificity | No interference from excipients | Resolution between Cephradine and Cephalexin ≥ 2.0 | No interference observed |
Experimental Protocols
Detailed methodologies for the validation of the new HPLC method are provided below.
Chromatographic Conditions
-
Instrument: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A filtered and degassed mixture of Acetonitrile and 25mM Potassium Phosphate buffer (pH adjusted to 4.5 with phosphoric acid) in a ratio of 20:80 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
Validation Procedures
-
Specificity: The specificity of the method was evaluated by analyzing a placebo solution (containing all formulation excipients except Cephradine) and comparing the chromatogram with that of a standard Cephradine solution to ensure no interference at the retention time of the analyte. The resolution between Cephradine and its related substance, Cephalexin, was also assessed.
-
Linearity: A series of at least six concentrations of Cephradine reference standard (ranging from 1 to 100 µg/mL) were prepared and injected in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
-
Accuracy: The accuracy of the method was determined by recovery studies. A known amount of Cephradine was spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the target concentration). The samples were analyzed in triplicate, and the percentage recovery was calculated.
-
Precision:
-
Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day, and the Relative Standard Deviation (% RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day Precision): The repeatability assay was performed on two different days by different analysts to assess the ruggedness of the method.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Visualizing the Validation Workflow
The logical flow of the HPLC method validation process is depicted in the diagram below. This illustrates the sequential and interconnected nature of the validation parameters, starting from method development and culminating in a fully validated analytical procedure.
Caption: Workflow of the HPLC method validation process.
The following diagram illustrates the logical relationship between the key validation parameters, demonstrating how they collectively establish the reliability of the new analytical method.
Caption: Interrelationship of HPLC validation parameters.
References
- 1. banglajol.info [banglajol.info]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Analysis of Cephradine using the Modern High-performance Liquid Chromatographic Method | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 4. uspbpep.com [uspbpep.com]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. lcms.cz [lcms.cz]
Correlating In Vitro MIC with In Vivo Efficacy of Cephradine Monohydrate: A Comparative Guide
For researchers and drug development professionals, understanding the relationship between in vitro antimicrobial activity and in vivo efficacy is paramount for the successful development of new therapeutic agents. This guide provides a comparative analysis of Cephradine Monohydrate, a first-generation cephalosporin, focusing on the correlation between its Minimum Inhibitory Concentration (MIC) and its performance in preclinical animal models. This guide also presents comparative data for other first-generation cephalosporins to provide a broader context for evaluating Cephradine's performance.
Data Presentation: In Vitro and In Vivo Correlative Data
Table 1: Illustrative Correlation of In Vitro MIC and In Vivo Efficacy for this compound
| Bacterial Strain | In Vitro MIC (µg/mL) | In Vivo Model | Efficacy Endpoint | This compound Efficacy |
| Staphylococcus aureus | 0.25 - >128 | Murine Thigh Infection | Reduction in bacterial count | Effective against susceptible strains |
| Escherichia coli | 4 - >128 | Murine Sepsis Model | Increased survival rate | Effective against susceptible strains |
| Klebsiella pneumoniae | 4 - 64 | Murine Systemic Infection | ED₅₀ (mg/kg) | Demonstrates in vivo activity |
| Proteus mirabilis | 2 - 32 | Murine Urinary Tract Infection | Reduction in bacterial load | Effective against susceptible strains |
Note: The data in this table is compiled from various sources and serves as an illustrative guide. The wide range of MIC values reflects the variability in susceptibility among different clinical isolates.
For a more direct comparison, the following table presents correlated in vitro and in vivo data for Cephalothin and Cefazolin against Escherichia coli from a single study, highlighting the kind of data valuable for such analyses.
Table 2: Comparative In Vitro MIC and In Vivo Efficacy of Cephalothin and Cefazolin against Escherichia coli in a Murine Infection Model [1][2][3]
| Antibiotic | Bacterial Strain | In Vitro MIC (µg/mL) | In Vivo ED₅₀ (mg/kg) |
| Cephalothin | E. coli N2 | 12.5 | 100 |
| Cefazolin | E. coli N2 | 3.12 | 12.5 |
| Cephalothin | E. coli 203 | 25 | 200 |
| Cefazolin | E. coli 203 | 6.25 | 25 |
| Cephalothin | E. coli 234 | 50 | >200 |
| Cefazolin | E. coli 234 | 12.5 | 50 |
This data demonstrates a clear correlation: as the MIC increases, a higher dose of the antibiotic (ED₅₀) is required to achieve a protective effect in vivo.[1][2][3] Notably, Cefazolin exhibited greater in vitro potency (lower MIC) and correspondingly greater in vivo efficacy (lower ED₅₀) compared to Cephalothin against these E. coli strains.[1][2][3]
Discussion on In Vitro-In Vivo Correlation
The correlation between in vitro susceptibility and in vivo efficacy of cephalosporins is not always direct and can be influenced by several factors, including the pharmacokinetic and pharmacodynamic (PK/PD) properties of the drug.[4] For beta-lactam antibiotics like cephradine, the time that the drug concentration remains above the MIC (%T>MIC) at the site of infection is a critical determinant of efficacy.[5] Therefore, while a low MIC is a prerequisite for in vivo success, it is not the sole predictor. Animal models, such as the murine thigh infection and sepsis models, are crucial for evaluating how an antibiotic will perform in a complex biological system.[6]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of experimental data. Below are summarized protocols for key experiments cited in this guide.
In Vitro Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: The bacterial strain of interest is cultured to a specific density (typically 0.5 McFarland standard) and then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: The inoculated microtiter plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).
In Vivo Efficacy Evaluation: Murine Thigh Infection Model
The murine thigh infection model is a widely used preclinical model to assess the efficacy of antimicrobial agents in a localized soft tissue infection.
-
Induction of Neutropenia: Mice are often rendered neutropenic by treatment with cyclophosphamide to reduce the influence of the host immune system and provide a more direct measure of the antibiotic's bactericidal or bacteriostatic activity.
-
Infection: A standardized inoculum of the test bacterium is injected into the thigh muscle of the mice.
-
Treatment: At a specified time post-infection, groups of mice are treated with varying doses of this compound or a comparator drug, typically administered subcutaneously or intraperitoneally.
-
Efficacy Assessment: After a defined period (e.g., 24 hours), the mice are euthanized, and the thigh muscles are excised, homogenized, and plated to determine the number of viable bacteria (CFU/thigh). The efficacy is often expressed as the reduction in bacterial load compared to untreated control animals or as the dose required to achieve a specific endpoint (e.g., bacteriostatic dose, 1-log kill).
In Vivo Efficacy Evaluation: Murine Sepsis Model
The murine sepsis model evaluates the ability of an antimicrobial agent to protect against a systemic infection.
-
Induction of Sepsis: Sepsis is induced by intraperitoneal injection of a lethal dose of the bacterial pathogen.
-
Treatment: Shortly after infection, groups of mice are treated with different doses of this compound or a comparator antibiotic.
-
Efficacy Assessment: The primary endpoint is typically survival over a period of several days. The efficacy is often reported as the 50% effective dose (ED₅₀), which is the dose that protects 50% of the animals from death.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for correlating in vitro MIC with in vivo efficacy.
Caption: Workflow for correlating in vitro MIC with in vivo efficacy.
Conclusion
The correlation between in vitro MIC and in vivo efficacy of this compound, like other cephalosporins, is a critical aspect of its preclinical evaluation. While a low MIC against a target pathogen is a favorable starting point, in vivo studies in relevant animal models are indispensable for confirming its therapeutic potential. The data presented in this guide, along with the detailed experimental protocols, provide a framework for researchers to design and interpret studies aimed at understanding and predicting the clinical success of this compound and other antimicrobial agents. The provided comparative data for other first-generation cephalosporins further aids in contextualizing the performance of this compound.
References
- 1. karger.com [karger.com]
- 2. karger.com [karger.com]
- 3. Relationships between in vitro susceptibility and efficacy in experimental mouse infection-protection assay of cefazolin and cephalothin using Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correlation of in vitro susceptibility with in vivo efficacy in mice for cefoxitin in comparison with cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correlation of in vitro activity and pharmacokinetic parameters with effect in vivo for antibiotics. Observations from experimental pneumococcus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the chemotherapeutic and pharmacodynamic activities of cephradine, cephalothin, and cephaloridine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Cephradine Monohydrate against third-generation cephalosporins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the first-generation cephalosporin, Cephradine Monohydrate, against the broader class of third-generation cephalosporins. The comparison focuses on their mechanism of action, antibacterial spectrum, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and safety profiles, supported by available experimental data.
Mechanism of Action: Targeting the Bacterial Cell Wall
Both this compound and third-generation cephalosporins are bactericidal agents that belong to the β-lactam class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][2] They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][2] This disruption of cell wall integrity leads to cell lysis and bacterial death.
The key difference in their interaction at the molecular level lies in their affinity for different types of PBPs. First-generation cephalosporins, like Cephradine, generally exhibit a strong affinity for the PBPs of Gram-positive bacteria. In contrast, third-generation cephalosporins have an enhanced affinity for PBPs in Gram-negative bacteria, which contributes to their broader spectrum of activity against these pathogens.[3] For instance, in Staphylococcus aureus, cephalexin (a proxy for cephradine) binds to PBP 3, leading to cell enlargement and cessation of septation, while the third-generation cephalosporin cefotaxime selectively binds to PBP 2, resulting in cytoplasm extrusion and cell lysis.[4] In Escherichia coli, third-generation cephalosporins like ceftriaxone and cefotaxime show high affinity for PBP 3 and PBP 2.[5][6]
References
- 1. Review of in vitro activity of third-generation cephalosporins and other newer beta-lactam antibiotics against clinically important bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cefotaxime: binding affinity to penicillin-binding proteins and morphological changes of Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Possible physiological functions of penicillin-binding proteins in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of ceftriaxone with penicillin-binding proteins of Escherichia coli in the presence of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
Validating Animal Models for Cephradine Monohydrate Pharmacokinetic Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacokinetic (PK) parameters of Cephradine Monohydrate across various animal models and humans. The objective is to assist researchers in selecting the most appropriate animal model for preclinical studies by presenting supporting experimental data, detailed methodologies, and a logical workflow for model validation.
Comparative Pharmacokinetic Data
The selection of an appropriate animal model is a critical step in drug development. An ideal model should mimic human physiological and metabolic responses to the drug as closely as possible. The following table summarizes key pharmacokinetic parameters of this compound in different species.
| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |
| Human | 1000 mg (total) | Oral | Not specified | Not specified | 1.12 ± 0.13 | Not specified | ~94 | [1] |
| Human (elderly) | 1000 mg (total) | Oral | Not specified | Not specified | 1.71 ± 0.20 | Not specified | ~94 | [1] |
| Dog | Not specified | IV | Not specified | Not specified | ~1 | Not specified | Not specified | [2][3][4] |
| Rat | Not specified | Oral/IV | Not specified | Not specified | ~1 | Not specified | Not specified | [2][3][4] |
| Broiler Chickens | 50 | IV | - | - | 1.047 | - | - | [5] |
| Broiler Chickens | 50 | IM | 8.863 | - | 0.859 | - | 59.386 | [5] |
| Broiler Chickens | 50 | SC | 8.773 | - | 2.652 | - | 84.5 | [5] |
| Broiler Chickens | 50 | Oral | 5.79 | 1.38 | 1.74 | - | 97.97 | [5] |
| Broiler Chickens | 20 | IV | - | - | 2.79 ± 0.047 | - | - | [6] |
| Broiler Chickens | 20 | Oral | 25.65 ± 0.934 | 2.61 ± 0.025 | - | - | 85.91 ± 1.96 | [6] |
Note: Data for some parameters were not available in the cited literature. The presented data is intended for comparative purposes. Researchers should consult the original publications for detailed experimental conditions.
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the pharmacokinetic data. Below are summaries of the experimental protocols from key studies.
Human Study
-
Subjects: Healthy young volunteers (ages 19 to 25) and older individuals (ages 65 to 81).[1]
-
Drug Administration: 1 gram of cephradine via a 5-minute intravenous (IV) infusion, followed the next day by a 1-gram oral dose.[1]
-
Sample Collection: Serial serum and urine samples were collected over a 12-hour period.[1]
-
Analytical Method: Cephradine concentration was determined by a microbiologic assay.[1]
Animal Studies (General)
-
Species: Metabolic studies were conducted in mice, rats, and dogs.[2][3][4]
-
Drug Administration: Oral, subcutaneous, intravenous, or rectal routes were used.[2][3][4]
-
Sample Collection: Blood samples were collected to determine peak blood levels. Urinary excretion was also measured.[2][3][4]
-
Key Findings: Peak blood levels were typically reached between 30 to 150 minutes after dosing. The plasma half-life in rats and dogs was approximately 1 hour.[2][3][4]
Broiler Chicken Study 1
-
Subjects: Broiler chickens.
-
Drug Administration: A single dose of 50 mg/kg b.wt. was administered intravenously (IV), intramuscularly (IM), subcutaneously (SC), and orally.[5]
-
Pharmacokinetic Model: A two-compartment open model was used for IV data, while a one-compartment open model was used for IM, SC, and oral data.[5]
-
Key Findings: The drug was rapidly distributed and eliminated. Bioavailability was highest after oral administration.[5]
Broiler Chicken Study 2
-
Subjects: Healthy and experimentally Salmonella enteritidis infected broiler chickens.[6]
-
Drug Administration: 20 mg/kg b.wt. administered intravenously (IV) and orally (PO).[6]
-
Pharmacokinetic Model: A two-compartment open model was used for IV data.[6]
-
Analytical Method: Microbiological assay.[6]
Logical Workflow for Animal Model Validation
The validation of an animal model for pharmacokinetic studies is a systematic process. The following diagram illustrates the key steps involved.
Discussion and Conclusion
Based on the available data, both dogs and rats exhibit a plasma half-life for this compound of approximately 1 hour, which is comparable to the 1.12-hour half-life observed in young, healthy humans.[1][2][3][4] This suggests that canines and rodents may serve as suitable initial models for single-dose pharmacokinetic studies. However, it is important to note the age-related differences in human pharmacokinetics, with elderly subjects showing a longer half-life of 1.71 hours.[1] This highlights the need to consider age and renal function in the human population when extrapolating from animal data.
The high oral bioavailability of cephradine in humans (approximately 94%) is a key characteristic.[1] The study in broiler chickens also showed high oral bioavailability (97.97%), suggesting this species could be useful for studies focusing on oral absorption.[5] However, significant physiological differences between avian and mammalian species must be carefully considered.
The process of validating an animal model should be rigorous and data-driven. As outlined in the workflow diagram, it begins with a thorough literature review, followed by pilot studies to generate comparative data. Allometric scaling can be a useful tool for extrapolating data across species, but its predictive power should be validated.[7][8][9][10][11] Ultimately, the choice of an animal model should be based on a comprehensive analysis of pharmacokinetic parameters, physiological similarities, and the specific research question being addressed. Further studies providing more detailed pharmacokinetic data, particularly AUC and Cmax, in a wider range of species are warranted to refine the selection of the most predictive animal models for this compound.
References
- 1. Pharmacokinetics of cephradine administered intravenously and orally to young and elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cephradine: absorption, excretion, and tissue distribution in animals of a new cephalosporin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cephradine: Absorption, Excretion, and Tissue Distribution in Animals of a New Cephalosporin Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. jvmr.journals.ekb.eg [jvmr.journals.ekb.eg]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Modelling concentrations of antimicrobial drugs: comparative pharmacokinetics of cephalosporin antimicrobials and accuracy of allometric scaling in food-producing and companion animals [dspace.library.uu.nl]
- 9. Interspecies allometric analysis of the comparative pharmacokinetics of 44 drugs across veterinary and laboratory animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
Navigating the Variables: An Inter-laboratory Comparison of Cephradine Monohydrate Susceptibility Testing
A detailed guide for researchers and drug development professionals on the performance and validation of Cephradine Monohydrate susceptibility testing, with a comparative analysis against alternative antibiotics. This guide provides insights into the reproducibility of results across different laboratories and outlines standardized experimental protocols.
The consistent and accurate determination of antimicrobial susceptibility is a cornerstone of effective infectious disease management and drug development. For this compound, a first-generation cephalosporin, understanding the inter-laboratory variability of susceptibility testing is crucial for establishing reliable breakpoints and ensuring clinical efficacy. This guide presents a comparative analysis of this compound susceptibility testing, simulating an inter-laboratory validation study to highlight key performance metrics and provide standardized experimental protocols.
Comparative Susceptibility Data
To illustrate the expected inter-laboratory variability in this compound susceptibility testing, the following tables summarize simulated data from a hypothetical study involving three independent laboratories. The data encompasses Minimum Inhibitory Concentration (MIC) values determined by broth microdilution and zone diameters from disk diffusion assays against common bacterial pathogens. For comparative purposes, data for alternative antibiotics, Cefazolin (a fellow first-generation cephalosporin) and Ciprofloxacin (a fluoroquinolone), are also included.
Table 1: Inter-laboratory Comparison of Minimum Inhibitory Concentrations (MICs) in µg/mL
| Organism | Antibiotic | Laboratory 1 (MIC) | Laboratory 2 (MIC) | Laboratory 3 (MIC) | MIC₅₀ | MIC₉₀ |
| Staphylococcus aureus (ATCC® 29213™) | Cephradine | 1 | 2 | 1 | 1 | 2 |
| Cefazolin | 0.5 | 0.5 | 1 | 0.5 | 1 | |
| Ciprofloxacin | 0.25 | 0.5 | 0.25 | 0.25 | 0.5 | |
| Escherichia coli (ATCC® 25922™) | Cephradine | 4 | 8 | 4 | 4 | 8 |
| Cefazolin | 2 | 4 | 2 | 2 | 4 | |
| Ciprofloxacin | 0.015 | 0.03 | 0.015 | 0.015 | 0.03 | |
| Klebsiella pneumoniae (ATCC® 13883™) | Cephradine | 8 | 16 | 8 | 8 | 16 |
| Cefazolin | 4 | 8 | 4 | 4 | 8 | |
| Ciprofloxacin | 0.03 | 0.06 | 0.03 | 0.03 | 0.06 |
MIC₅₀ and MIC₉₀ represent the MIC values at which 50% and 90% of the isolates were inhibited, respectively, based on a larger pool of simulated isolates.
Table 2: Inter-laboratory Comparison of Disk Diffusion Zone Diameters in mm
| Organism | Antibiotic (Disk Content) | Laboratory 1 (Zone) | Laboratory 2 (Zone) | Laboratory 3 (Zone) |
| Staphylococcus aureus (ATCC® 29213™) | Cephradine (30 µg) | 24 | 22 | 25 |
| Cefazolin (30 µg) | 27 | 26 | 28 | |
| Ciprofloxacin (5 µg) | 30 | 28 | 31 | |
| Escherichia coli (ATCC® 25922™) | Cephradine (30 µg) | 18 | 16 | 19 |
| Cefazolin (30 µg) | 21 | 19 | 22 | |
| Ciprofloxacin (5 µg) | 34 | 32 | 35 | |
| Klebsiella pneumoniae (ATCC® 13883™) | Cephradine (30 µg) | 15 | 13 | 16 |
| Cefazolin (30 µg) | 18 | 16 | 19 | |
| Ciprofloxacin (5 µg) | 28 | 26 | 29 |
Experimental Protocols
To ensure reproducibility and minimize variability, standardized protocols are essential. The following are detailed methodologies for broth microdilution and disk diffusion testing, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution MIC Testing
1. Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
2. Plate Preparation:
-
Prepare serial two-fold dilutions of this compound and comparator antibiotics in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Dispense 100 µL of each antibiotic dilution into the wells of a 96-well microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
3. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 10 µL of the standardized bacterial suspension.
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
4. Interpretation:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Disk Diffusion Testing
1. Inoculum Preparation:
-
Prepare an inoculum suspension as described for the broth microdilution method (matching a 0.5 McFarland standard).
2. Plate Inoculation:
-
Within 15 minutes of preparing the suspension, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.
3. Disk Application:
-
Aseptically apply antibiotic disks (30 µg for Cephradine and Cefazolin, 5 µg for Ciprofloxacin) to the surface of the agar.
-
Ensure the disks are in firm contact with the agar.
4. Incubation:
-
Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
5. Interpretation:
-
Measure the diameter of the zones of complete growth inhibition to the nearest millimeter.
Visualizing the Workflow
To further clarify the process of an inter-laboratory validation study, the following diagram illustrates the key steps and logical flow.
Caption: Workflow for an inter-laboratory antimicrobial susceptibility testing validation study.
Signaling Pathway of Beta-Lactam Action
Cephradine, as a beta-lactam antibiotic, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. The diagram below illustrates this signaling pathway.
A Comparative Guide to the Efficacy of Cephradine Salt Forms for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cephradine and the Significance of Salt Selection
Cephradine is a broad-spectrum β-lactam antibiotic effective against a range of Gram-positive and some Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan.[2][3] This disruption of the cell wall's integrity leads to bacterial cell lysis and death.[3]
Like many pharmaceuticals, Cephradine's effectiveness can be optimized through the selection of an appropriate salt form. Salt formation is a common strategy to enhance the solubility, stability, and dissolution rate of a drug substance, which in turn can improve its bioavailability and therapeutic efficacy. For injectable formulations, in particular, the choice of a salt-forming agent is crucial for ensuring complete dissolution, stability in solution, and patient comfort upon administration.
Physicochemical Properties and Formulation of Cephradine Salts
Patents and stability studies provide the primary basis for comparing Cephradine salt forms. The two most prominent forms discussed are a composition of Cephradine with L-arginine and an in-situ salt formed by blending Cephradine with sodium carbonate.
Cephradine-Arginine Composition: A patented formulation describes a dry, solid mixture of Cephradine and L-arginine intended for reconstitution as an injectable. This composition is highlighted for its ability to achieve complete dissolution in sterile water and, notably, in lactated Ringer's solution. A key advantage cited is improved local tolerance after intramuscular injection, suggesting it is well-tolerated with minimal pain or irritation.
Cephradine-Sodium Carbonate Composition: Another formulation involves blending Cephradine with sodium carbonate. This mixture forms a water-soluble salt in situ upon reconstitution. However, this form has limitations; it is noted that lactated Ringer's solution should not be used for reconstitution due to the potential for calcium carbonate precipitation. Furthermore, there have been reports of discomfort during administration of the sodium carbonate blend.
The following table summarizes the key formulation and physicochemical differences derived from the available literature.
| Property | Cephradine with L-Arginine | Cephradine with Sodium Carbonate | Reference |
| Reconstitution | Achieves clear, complete dissolution in sterile water and lactated Ringer's solution. | Forms a soluble salt in situ with water. | |
| Compatibility | Compatible with lactated Ringer's solution. | Incompatible with lactated Ringer's solution (risk of precipitation). | |
| Patient Tolerance | Reported to have much improved local tolerance and be free of pain on injection. | Some evidence of discomfort on administration. | |
| Solution pH | Reconstituted solutions have a pH ranging from 7.5 to 9.3 depending on the ratio. | Not specified, but generally higher due to the basicity of sodium carbonate. |
Stability Analysis of Cephradine Salt Solutions
A comparative study on the solution stability of 1% Cephradine neutralized with either L-arginine or sodium carbonate provides valuable insights into their relative performance in various intravenous (IV) diluents. The study found that the degradation rates were generally lower for the arginine-neutralized product, an effect attributed to the lower pH of the arginine solutions.[4]
The table below summarizes the stability data, presenting the time (in hours) for 10% degradation (T90) of Cephradine in different IV fluids at 25°C.
| Intravenous Fluid | T90 (hours) for Cephradine-Arginine | T90 (hours) for Cephradine-Sodium Carbonate | Reference |
| 0.9% Sodium Chloride | > 48 | 12 | [4] |
| 5% Dextrose | > 48 | 24 | [4] |
| Lactated Ringer's | 24 | 6 | [4] |
| Ringer's Injection | 48 | 12 | [4] |
| Normosol-R | > 48 | 24 | [4] |
| Sterile Water | > 48 | 24 | [4] |
These results indicate that the Cephradine-arginine formulation offers superior stability in a range of common IV diluents compared to the sodium carbonate formulation.[4]
Experimental Protocols
For researchers aiming to conduct their own comparative studies, the following are detailed methodologies for key experiments.
Stability-Indicating High-Performance Liquid Chromatography (HPLC)
This method is used to quantify the concentration of Cephradine in solution over time to determine its stability.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5][6]
-
Mobile Phase: A mixture of a buffer (e.g., 0.1 M ammonium acetate, pH 5.6) and an organic solvent (e.g., acetonitrile) in an isocratic elution. A typical ratio would be 95:5 (v/v).[7]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detection at 250 nm.[6]
-
Procedure:
-
Prepare solutions of the different Cephradine salt forms in the desired diluents at a known concentration (e.g., 1 mg/mL).
-
Store the solutions under controlled temperature conditions (e.g., 25°C).
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of each solution.
-
Dilute the aliquot with the mobile phase to an appropriate concentration for analysis.
-
Inject a standard volume (e.g., 25 µL) into the HPLC system.[7]
-
Quantify the Cephradine peak area against a standard curve of known concentrations.
-
Calculate the percentage of Cephradine remaining at each time point to determine the degradation kinetics.
-
Microbiological Agar Diffusion Assay
This bioassay can be used to determine the potency of the Cephradine formulations by measuring their ability to inhibit bacterial growth.
-
Materials: Mueller-Hinton agar, sterile petri dishes, a susceptible test organism (e.g., Staphylococcus aureus), sterile blank paper discs, and solutions of the Cephradine salt forms.
-
Procedure:
-
Prepare Mueller-Hinton agar plates to a uniform depth (e.g., 4 mm).[8]
-
Prepare a standardized inoculum of the test organism (e.g., to a 0.5 McFarland standard).
-
Evenly swab the entire surface of the agar plates with the bacterial suspension to create a lawn.[9]
-
Impregnate sterile paper discs with known concentrations of the different Cephradine salt solutions.
-
Place the discs onto the surface of the inoculated agar plates.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Measure the diameter of the zones of inhibition (clear areas around the discs where bacterial growth is prevented).
-
Compare the zone diameters produced by the different salt forms. A larger zone of inhibition indicates greater antibacterial activity.
-
In Vitro Dissolution Testing
This test evaluates the rate and extent to which the Cephradine salt forms dissolve from a solid dosage form.
-
Apparatus: USP Apparatus 2 (Paddle).[10]
-
Dissolution Medium: 900 mL of a suitable medium, such as 0.1 N HCl (to simulate gastric fluid) or a phosphate buffer (pH 6.8, to simulate intestinal fluid).[10]
-
Temperature: 37 ± 0.5°C.[11]
-
Paddle Speed: 50 or 75 rpm.[11]
-
Procedure:
-
Place one unit of the solid dosage form (e.g., a capsule containing a specific Cephradine salt formulation) into each dissolution vessel.
-
Begin the test and withdraw samples at specified time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Filter the samples immediately.
-
Analyze the amount of dissolved Cephradine in each sample using a validated analytical method, such as HPLC (as described above) or UV-Vis spectrophotometry.
-
Plot the percentage of drug dissolved against time to generate dissolution profiles for each salt form.
-
Visualizing Workflows and Relationships
The following diagrams, created using the DOT language, illustrate key conceptual workflows in the evaluation of drug salt forms.
References
- 1. What is the mechanism of Cephradine? [synapse.patsnap.com]
- 2. What is Cephradine used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacological Activity of Cepharanthine [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Analysis of Cefradine | SIELC Technologies [sielc.com]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. asm.org [asm.org]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dissolution Testing for Generic Drugs: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fip.org [fip.org]
Benchmarking Cephradine Monohydrate: A Comparative Analysis Against Antibiotic-Resistant Bacterial Strains
For Immediate Release
In an era where antimicrobial resistance poses a significant threat to global health, the rigorous evaluation of existing antibiotics against contemporary resistant pathogens is paramount. This guide provides a comprehensive benchmark analysis of Cephradine Monohydrate, a first-generation cephalosporin, against key antibiotic-resistant bacterial strains. The data presented herein offers researchers, scientists, and drug development professionals a comparative overview of Cephradine's in vitro activity alongside common alternative antibiotics, supported by detailed experimental protocols and visual representations of underlying resistance mechanisms.
Comparative In Vitro Activity of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and a selection of comparator antibiotics against clinically significant resistant bacterial strains. MIC values are presented in µg/mL and represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in vitro.
| Antibiotic | MRSA (Methicillin-resistant Staphylococcus aureus) | VRE (Vancomycin-resistant Enterococcus) | ESBL-producing Escherichia coli | Pseudomonas aeruginosa |
| This compound | >64 | >64 | >64 | >128 |
| Vancomycin | 1 - 2 | >128 | N/A | N/A |
| Linezolid | 1 - 4 | 1 - 4 | N/A | N/A |
| Ciprofloxacin | >32 | >32 | >32 | 0.5 - >32 |
| Meropenem | N/A | N/A | ≤0.25 - >16 | 0.5 - >16 |
| Ceftazidime | N/A | N/A | >64 | 1 - >256 |
Note: N/A indicates that the antibiotic is not typically tested or effective against that particular organism. The MIC values are indicative and can vary between specific isolates.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical step in assessing the in vitro efficacy of an antimicrobial agent. The following is a detailed methodology for the broth microdilution method, a standard protocol for MIC testing, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
1. Preparation of Antimicrobial Solutions:
-
Stock solutions of each antibiotic are prepared at a concentration of 1280 µg/mL in a suitable solvent.
-
Serial two-fold dilutions are then performed in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 0.06 to 128 µg/mL) in 96-well microtiter plates.
2. Inoculum Preparation:
-
Bacterial isolates are cultured on an appropriate agar medium (e.g., Tryptic Soy Agar for S. aureus and E. coli, Blood Agar for Enterococcus, and Pseudomonas Agar for P. aeruginosa) for 18-24 hours at 35°C.
-
Several colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate, containing 100 µL of the diluted antimicrobial agent, is inoculated with 10 µL of the prepared bacterial suspension.
-
A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included for each isolate.
-
The plates are incubated at 35°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This is assessed by visual inspection or using a microplate reader.
Visualizing Bacterial Resistance and Experimental Workflow
To better understand the mechanisms of antibiotic resistance and the experimental process, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for MIC determination.
Caption: Mechanisms of β-lactam resistance.
Discussion
The data clearly indicates that this compound, as a first-generation cephalosporin, has limited to no activity against the tested contemporary antibiotic-resistant strains, including MRSA, VRE, ESBL-producing E. coli, and Pseudomonas aeruginosa. This is consistent with its known spectrum of activity, which is primarily against susceptible Gram-positive cocci and some Gram-negative bacteria.
The resistance mechanisms that render Cephradine ineffective are multifaceted. In Gram-positive bacteria like MRSA, the primary mechanism is the alteration of penicillin-binding proteins (PBPs), specifically the acquisition of PBP2a, which has a low affinity for β-lactam antibiotics. In Gram-negative bacteria, resistance is often mediated by the production of β-lactamase enzymes, such as the extended-spectrum β-lactamases (ESBLs) in E. coli, which hydrolyze the β-lactam ring of Cephradine, rendering it inactive. Furthermore, the outer membrane of Gram-negative bacteria like Pseudomonas aeruginosa presents a significant permeability barrier, and efflux pumps can actively remove the antibiotic from the cell.
Conclusion
This comparative guide underscores the importance of continuous surveillance of antibiotic activity against evolving resistant pathogens. While this compound remains a useful therapeutic option for infections caused by susceptible organisms, its in vitro activity is negligible against the major resistant strains highlighted in this report. For infections involving MRSA, VRE, ESBL-producing Enterobacteriaceae, and Pseudomonas aeruginosa, alternative agents with demonstrated efficacy, such as vancomycin, linezolid, carbapenems, and specific anti-pseudomonal β-lactams, are required. The provided experimental protocols and diagrams serve as a resource for researchers engaged in the critical work of antimicrobial drug discovery and development.
Safety Operating Guide
Proper Disposal of Cephradine Monohydrate: A Guide for Laboratory Professionals
The safe and compliant disposal of Cephradine Monohydrate is critical for ensuring laboratory safety, protecting the environment, and adhering to regulatory standards. As a cephalosporin antibiotic, improper disposal can contribute to environmental contamination and the development of antimicrobial resistance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure all personnel are equipped with appropriate Personal Protective Equipment (PPE).
-
Required PPE: Wear protective gloves, safety glasses with side shields, and a lab coat. If there is a risk of generating dust or aerosols, use respiratory protection and handle the material in a well-ventilated area or under a fume hood.
-
Spill Management: In the event of a spill, prevent the powder or solution from entering drains or water courses. Absorb spills with an inert, liquid-binding material such as diatomite or universal binders. Collect the contaminated material into a suitable, closed container for disposal.
II. Step-by-Step Disposal Protocol
The primary principle for disposing of this compound is to prevent its release into the environment. Do not discharge it into sewer systems or waterways.
Step 1: Waste Identification and Segregation Properly categorize the this compound waste. This includes expired or unused pure compounds, contaminated lab materials (e.g., gloves, wipes, vials), and solutions.
-
Segregate pharmaceutical waste from general and biohazardous waste streams.
-
Cephradine is noted as being very toxic to aquatic life with long-lasting effects, indicating it should be managed as environmentally hazardous waste.
-
Place all this compound waste into a dedicated, clearly labeled, and sealable container. Depending on local regulations, this may be a black container for hazardous pharmaceutical waste.
Step 2: Selection of Disposal Method Disposal must be conducted in accordance with all prevailing country, federal, state, and local regulations. The preferred method is thermal destruction at a licensed facility.
-
Primary Method (Recommended): Arrange for the material to be disposed of at a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. High-temperature incineration is considered the best environmental option for pharmaceutical destruction.
-
Alternative Method: If incineration is not available, contact a licensed professional waste disposal service to determine compliant alternatives. Never dispose of this compound in a sanitary landfill without appropriate pre-treatment as determined by regulations.
Step 3: Container and Packaging Disposal Empty containers that held this compound must also be managed properly.
-
For Recycling/Reconditioning: Containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste along with the primary chemical waste. Once decontaminated, the container can be offered for recycling.
-
For Landfill: Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill, if permitted by local regulations.
III. Summary of Disposal Options
The following table summarizes the recommended disposal methods and key regulatory considerations for this compound waste.
| Waste Stream | Recommended Disposal Method | Key Considerations & Regulations |
| Pure this compound (Unused/Expired) | Controlled high-temperature incineration via a licensed hazardous waste facility. | Must comply with EPA (RCRA), state, and local regulations. Do not discard in sewers or general trash. |
| Contaminated Lab Materials (Gloves, Wipes, Glassware) | Collect in a sealed, labeled hazardous waste container for incineration. | Treat as hazardous waste. Avoid cross-contamination with other waste streams. |
| Aqueous Solutions Containing Cephradine | Collect in a sealed, labeled hazardous waste container for incineration. | Do not discharge into drains. The aquatic toxicity of Cephradine necessitates careful management. |
| Empty Stock Containers | Triple-rinse; collect rinsate as hazardous waste. Puncture and dispose of container as non-hazardous waste or recycle. | Follow local guidelines for container decontamination and recycling. |
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Safeguarding Researchers: A Comprehensive Guide to Handling Cephradine Monohydrate
FOR IMMEDIATE USE
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for handling Cephradine Monohydrate, a first-generation cephalosporin antibiotic. Following these procedures will minimize exposure risk and ensure a safe laboratory environment.
This compound may cause allergic skin reactions, respiratory sensitization, and skin and eye irritation[1][2]. Adherence to the following personal protective equipment (PPE) and handling protocols is critical.
I. Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE.
| Equipment | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-grade gloves is recommended. The outer glove should be removed and disposed of within the containment area. | Prevents skin contact and allergic reactions[1][3][4][5]. Double gloving provides an additional barrier and allows for safe removal of a potentially contaminated outer layer[3][4]. |
| Eye Protection | Safety goggles with side-shields are mandatory. A face shield should be worn in conjunction with goggles when there is a risk of splashing. | Protects eyes from dust particles and potential splashes[6][7]. |
| Respiratory Protection | A NIOSH-certified N95 or higher respirator is recommended, especially when handling powders or if dust generation is likely. | Prevents inhalation of airborne particles, which can cause respiratory sensitization and irritation[1][2][7]. |
| Body Protection | A disposable gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs should be worn. | Provides a barrier against skin contact with the compound[3][6]. |
II. Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly closed container in a cool, well-ventilated, and dry area[8].
-
Keep it away from strong acids/alkalis and strong oxidizing/reducing agents[6].
-
The storage area should be clearly marked with appropriate hazard signs.
2. Preparation and Handling:
-
All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize dust generation and inhalation[1].
-
Before handling, ensure that an eyewash station and safety shower are readily accessible[6].
-
Wear all required PPE as specified in the table above.
-
Avoid the formation of dust and aerosols[8].
-
Wash hands thoroughly after handling the material and before leaving the laboratory[3].
3. Accidental Release Measures:
-
In case of a spill, evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear full PPE, including respiratory protection, before attempting to clean the spill.
-
For solid spills, carefully collect the material without creating dust and place it in a suitable, closed container for disposal[8].
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable decontamination solution.
III. Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and potential exposure to others.
-
Waste Chemical: Dispose of unused or waste this compound as hazardous waste in accordance with all local, regional, and national regulations. Do not dispose of it down the drain[1][7].
-
Contaminated Materials: All disposable PPE (gloves, gowns, masks) and any materials used to clean up spills should be considered contaminated. Place these materials in a sealed, labeled hazardous waste container for disposal[8].
-
Packaging: Empty containers should be triple-rinsed (or equivalent) before recycling or disposal. If not rinsed, they should be disposed of as hazardous waste[8].
IV. Workflow for Handling and Disposal
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. scribd.com [scribd.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. pppmag.com [pppmag.com]
- 5. pogo.ca [pogo.ca]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
